GSK-269984B
Descripción
Structure
3D Structure
Propiedades
Número CAS |
892664-17-4 |
|---|---|
Fórmula molecular |
C20H14Cl2FNO3 |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26) |
Clave InChI |
HJPAXYLYYQIFCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-269984B; GSK 269984B; GSK269984B. |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSK-269984B, an EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984B is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental insights, and visual representations of the relevant biological pathways and experimental workflows. This compound and its sodium salt, GSK-269984A, are referenced in the scientific literature, with the latter often used in preclinical studies. For the purposes of this guide, the pharmacological data for GSK-269984A is considered representative of the active moiety, this compound. The primary therapeutic potential for this compound lies in the treatment of inflammatory pain.[1][2]
Core Mechanism of Action: Competitive Antagonism of the EP1 Receptor
The principal mechanism of action of this compound is its competitive antagonism at the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[3][4]
The Prostaglandin E2 EP1 Signaling Pathway
Under normal physiological conditions, the binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a downstream signaling cascade. This cascade begins with the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, including the modulation of neuronal excitability, which can contribute to the sensation of pain.
Figure 1: EP1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
This compound competitively binds to the EP1 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade. By blocking the receptor, this compound effectively inhibits the subsequent increase in intracellular calcium and the activation of downstream signaling pathways that contribute to pain and inflammation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of GSK-269984A.
In Vitro Activity
| Parameter | Value | Species | Assay Type |
| pIC50 | 7.9 | Human | [3H]-PGE2 Radioligand Binding Assay |
| pA2 | 8.1 ± 0.3 | Human | Schild Analysis (Functional Assay) |
| Schild Slope | 1.0 | Human | Schild Analysis (Functional Assay) |
Table 1: In Vitro Pharmacological Data for GSK-269984A.[5]
The pIC50 value indicates a high binding affinity of GSK-269984A for the human EP1 receptor. The pA2 value from the Schild analysis, with a slope of 1.0, confirms that GSK-269984A acts as a competitive antagonist at this receptor.[5]
In Vivo Efficacy
| Parameter | Value | Species | Model |
| ED50 | 2.6 mg/kg (p.o.) | Rat | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain |
Table 2: In Vivo Efficacy Data for GSK-269984A.
The in vivo data demonstrates that orally administered GSK-269984A is effective in a preclinical model of inflammatory pain.
Experimental Protocols
While the primary literature provides the key data, detailed step-by-step protocols are not fully disclosed. However, based on standard pharmacological practices, the following sections outline the likely methodologies used to characterize this compound.
[3H]-PGE2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound for the EP1 receptor.
Objective: To determine the pIC50 of GSK-269984A at the human EP1 receptor.
Methodology Outline:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor are cultured under standard conditions.
-
Cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the EP1 receptor. The final membrane preparation is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand, [3H]-PGE2.
-
Increasing concentrations of the unlabeled competitor, GSK-269984A, are added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of GSK-269984A that inhibits 50% of the specific binding of [3H]-PGE2) is determined from this curve.
-
The pIC50 is calculated as the negative logarithm of the IC50.
-
Figure 2: Generalized Workflow for a Radioligand Binding Assay.
Schild Analysis (Functional Assay)
This assay is used to determine if an antagonist is competitive and to quantify its potency (pA2).
Objective: To determine the mode of antagonism and the pA2 value for GSK-269984A.
Methodology Outline:
-
Cell-based Functional Assay:
-
A cell line expressing the human EP1 receptor is used. The assay measures a functional response downstream of receptor activation, typically the mobilization of intracellular calcium.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
-
Agonist Dose-Response:
-
A dose-response curve for the agonist (PGE2) is generated by measuring the increase in fluorescence (indicating increased intracellular calcium) at various PGE2 concentrations.
-
-
Antagonist Treatment:
-
The agonist dose-response is repeated in the presence of several fixed concentrations of the antagonist, GSK-269984A.
-
-
Data Analysis (Schild Plot):
-
The dose-response curves for PGE2 in the presence of GSK-269984A will be shifted to the right in a parallel manner if the antagonism is competitive.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1.0. The x-intercept of this line provides the pA2 value.
-
Figure 3: Logical Flow of a Schild Analysis Experiment.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to evaluate the efficacy of analgesic compounds in a setting of persistent inflammatory pain.
Objective: To determine the in vivo efficacy (ED50) of orally administered GSK-269984A in a rat model of inflammatory pain.
Methodology Outline:
-
Induction of Inflammation:
-
Male Sprague-Dawley rats are typically used.
-
A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammation.
-
-
Assessment of Hypersensitivity:
-
Pain hypersensitivity (hyperalgesia and/or allodynia) develops in the inflamed paw. This is typically measured at a set time point after CFA injection (e.g., 24 hours).
-
Commonly used methods to assess hypersensitivity include the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
-
Drug Administration:
-
GSK-269984A is administered orally at various doses.
-
-
Efficacy Measurement:
-
At a specified time after drug administration, the pain hypersensitivity is reassessed.
-
The ability of GSK-269984A to reverse the CFA-induced hypersensitivity is quantified.
-
-
Data Analysis:
-
A dose-response curve is generated, and the ED50 (the dose required to produce 50% of the maximum reversal of hypersensitivity) is calculated.
-
Conclusion
This compound is a high-affinity, competitive antagonist of the EP1 receptor. Its mechanism of action involves blocking the PGE2-induced, Gq-mediated signaling cascade that leads to an increase in intracellular calcium. This antagonism has been demonstrated to translate to in vivo efficacy in a preclinical model of inflammatory pain. The pharmacological profile of this compound makes it a promising candidate for the development of novel analgesic and anti-inflammatory therapies.
References
GSK-269984B: A Technical Guide to its Function as a Prostaglandin EP1 Receptor Antagonist in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and cellular mechanisms of GSK-269984B, a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1). This document details its role in cellular signaling, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visualizations of the pathways involved.
Core Mechanism of Action: Selective EP1 Receptor Antagonism
This compound is a small molecule that functions as a competitive antagonist of the EP1 receptor, a G-protein coupled receptor (GPCR). The primary endogenous ligand for the EP1 receptor is prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by PGE2, the EP1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.
This compound exerts its effects by binding to the EP1 receptor and preventing the binding of PGE2, thereby inhibiting the initiation of this signaling cascade. This blockade of PGE2-mediated signaling underlies the therapeutic potential of this compound in conditions driven by EP1 receptor activation.
Quantitative Data Presentation
The following table summarizes the in vitro potency of the closely related compound GSK-269984A, which is used as a surrogate for this compound.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| GSK-269984A | [3H]-PGE2 Binding Assay | CHO cells overexpressing human EP1 receptor | pIC50 | 7.9 | [1] |
| GSK-269984A | Schild Analysis | CHO cells overexpressing human EP1 receptor | pA2 | 8.1 ± 0.3 | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway and Inhibition by this compound
Caption: PGE2-EP1 signaling and this compound inhibition.
Experimental Workflow for Characterizing EP1 Receptor Antagonists
Caption: Workflow for EP1 antagonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for EP1 Receptor
This protocol is adapted from standard methodologies for characterizing receptor-ligand interactions.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the human EP1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells).
-
[3H]-PGE2 (radiolabeled agonist).
-
This compound (test compound).
-
Non-labeled PGE2 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGE2.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a common functional assay to measure the antagonist activity of a compound.
Objective: To determine the functional potency (IC50) of this compound in blocking PGE2-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PGE2 (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the EP1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of PGE2 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control response (PGE2 alone). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a potent and selective antagonist of the EP1 receptor. By competitively inhibiting the binding of PGE2, it effectively blocks the Gq-coupled signaling pathway, preventing the downstream release of intracellular calcium and subsequent cellular responses. This mechanism of action provides a strong rationale for its investigation in therapeutic areas where EP1 receptor signaling is implicated, such as inflammatory pain and other inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. A human microdose study of the closely related GSK269984A has been conducted, indicating the clinical relevance of this therapeutic approach.
References
The Discovery and Development of GSK-269984B: A Potent EP1 Receptor Antagonist for Inflammatory Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-269984B, and its corresponding sodium salt GSK269984A, were identified by GlaxoSmithKline as potent and selective antagonists of the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor implicated in the signaling pathways of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, and human pharmacokinetics. The development of this compound was aimed at creating a novel analgesic for inflammatory pain, addressing the limitations of previous EP1 antagonists. While exhibiting promising preclinical activity, its progression appears to have been halted, as evidenced by the absence of publicly available late-stage clinical trial data.
Introduction: The Rationale for an EP1 Receptor Antagonist
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway, and its activation leads to an increase in intracellular calcium, a key event in neuronal sensitization and pain signaling. Therefore, antagonism of the EP1 receptor presents a promising therapeutic strategy for the treatment of inflammatory pain.
This compound was developed to overcome challenges encountered with earlier EP1 antagonists, such as GW848687X, with a focus on improving the pharmacokinetic profile and overall developability.[1][2]
Mechanism of Action: Targeting the EP1 Signaling Pathway
This compound acts as a competitive antagonist at the human EP1 receptor.[2] The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to pain perception. This compound blocks this initial step.
The EP1 Receptor Signaling Cascade
The signaling pathway of the EP1 receptor is detailed in the diagram below.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of GSK269984A, the sodium salt of this compound.
In Vitro Activity
| Parameter | Species/Cell Line | Value | Reference |
| EP1 Receptor Binding | |||
| pIC50 | Human (CHO cells) | 7.9 | [3] |
| EP1 Receptor Functional Antagonism | |||
| pA2 (Schild analysis) | Human (CHO cells) | 8.1 ± 0.3 | [3] |
| Cytochrome P450 Inhibition | |||
| CYP1A2 IC50 | Human liver microsomes | >100 µM | [4] |
| CYP2C9 IC50 | Human liver microsomes | >100 µM | [4] |
| CYP2D6 IC50 | Human liver microsomes | >100 µM | [4] |
| CYP3A4 IC50 | Human liver microsomes | >100 µM | [4] |
| Metabolic Stability | |||
| Intrinsic Clearance (CLi) | Human liver microsomes | ≤ 0.7 mL/min/g liver | [2] |
| Intrinsic Clearance (CLi) | Rat liver microsomes | ≤ 0.7 mL/min/g liver | [2] |
| Intrinsic Clearance (CLi) | Dog liver microsomes | ≤ 0.7 mL/min/g liver | [2] |
| Intrinsic Clearance (CLi) | Monkey liver microsomes | ≤ 0.7 mL/min/g liver | [2] |
In Vivo Efficacy
| Animal Model | Species | Endpoint | ED50 (Oral) | Reference |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Reversal of hypersensitivity | 2.6 mg/kg | [2][4] |
Human Pharmacokinetics (Single 100 µg Microdose)
| Route | Parameter | Geometric Mean Value | Reference |
| Intravenous | Clearance (CL) | 9.8 L/h | [4][5] |
| Volume of Distribution (Vss) | 62.8 L | [4][5] | |
| Terminal Half-life (t1/2) | 8.2 h | [4][5] | |
| Cmax | 3.2 ng/mL | [5] | |
| AUC(0,∞) | 10.2 ng·h/mL | [5] | |
| Oral | Cmax | 1.8 ng/mL | [5] |
| AUC(0,∞) | 9.8 ng·h/mL | [5] | |
| Terminal Half-life (t1/2) | 9.9 h | [4] | |
| Absolute Bioavailability | 95% | [5] |
Experimental Protocols
Detailed experimental protocols were not fully available in the public domain. However, the key methodologies are outlined below based on the available literature.
In Vitro Assays
-
EP1 Receptor Binding Assay : Conducted using Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor. The assay measured the displacement of radiolabeled prostaglandin E2 ([3H]-PGE2) by GSK269984A to determine its binding affinity (pIC50).[3]
-
EP1 Functional Antagonism Assay : Also performed in CHO cells expressing the human EP1 receptor. The ability of GSK269984A to inhibit PGE2-induced intracellular calcium mobilization was assessed. A Schild analysis was used to confirm competitive antagonism and determine the pA2 value.[3]
-
Metabolic Stability and Cytochrome P450 Inhibition : Standard in vitro assays using human and animal liver microsomes were employed to determine the intrinsic clearance and the potential for drug-drug interactions via inhibition of major CYP enzymes.[2][4]
In Vivo Efficacy Model
-
Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain : This is a widely used preclinical model that mimics persistent inflammatory pain.
-
Induction : A subcutaneous injection of CFA into the rat's hind paw induces a localized and sustained inflammatory response.
-
Treatment : GSK269984A was administered orally at different doses.[2]
-
Assessment : Pain hypersensitivity was measured using standard methods to assess thermal and/or mechanical allodynia and hyperalgesia.
-
Outcome : The dose required to produce a 50% reversal of hypersensitivity (ED50) was calculated.[2]
-
Human Microdose Study
-
Study Design : An open-label, two-period, single-dose study in healthy male volunteers.[5]
-
Administration : A single 100 µg microdose of GSK269984A was administered either as an intravenous infusion or as an oral solution.[5]
-
Pharmacokinetic Sampling : Blood samples were collected at predefined time points to determine the plasma concentrations of GSK269984A.
-
Bioanalysis : Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis : Standard pharmacokinetic parameters were calculated to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in humans.
Synthesis and Manufacturing
The manufacturing route for this compound was developed and optimized, with a preferred route utilizing a phenolic aldol reaction as the key step.[6][7] This optimized route delivers this compound in three stages with an overall yield of 46% from readily available starting materials.[6][7]
Development Status and Conclusion
This compound, through its sodium salt GSK269984A, demonstrated a promising preclinical profile as a potent and selective EP1 receptor antagonist with efficacy in a relevant animal model of inflammatory pain. The human microdose study revealed favorable pharmacokinetics, including high oral bioavailability.[5]
However, there is no publicly available information on the progression of this compound into later-stage clinical trials. A search of clinical trial registries for this compound or GSK269984A did not yield any results for Phase II or III studies. This, coupled with reports of GSK discontinuing some of its inflammatory disease programs, suggests that the development of this compound may have been terminated.[8][9][10]
References
- 1. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. GSK cancels 30 preclinical and clinical programmes - European Biotechnology Magazine [european-biotechnology.com]
Whitepaper: The Pivotal Role of the E-Prostanoid 1 (EP1) Receptor in Inflammatory Pain Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prostaglandin E2 (PGE2) is a cardinal mediator of inflammation and pain, synthesized at sites of tissue injury by cyclooxygenase (COX) enzymes.[1][2] Its diverse biological effects are transduced by four distinct G-protein coupled receptor subtypes, EP1 through EP4.[1][2][3][4][5] This technical guide provides an in-depth examination of the EP1 receptor, detailing its signaling cascade, its critical function in both peripheral and central sensitization mechanisms of inflammatory pain, and its promise as a therapeutic target. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols, and illustrate core pathways and workflows to offer a comprehensive resource for professionals in pain research and drug development.
The EP1 Receptor Signaling Cascade
The EP1 receptor is a class A G-protein coupled receptor (GPCR) that, upon binding with PGE2, initiates a distinct signaling pathway crucial for neuronal sensitization.[4][6][7]
Mechanism of Action:
-
Gq-Protein Coupling: Ligand binding induces a conformational change in the EP1 receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.[6][7][8][9][10]
-
PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][7][10][11]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10][11]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol, thereby increasing intracellular calcium concentrations.[4][6][10][11]
-
PKC Activation: The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[5][8][10][11]
This activation of PKC is a key event, as it phosphorylates numerous downstream targets, including ion channels and other receptors on nociceptive neurons, leading to their sensitization and a state of hyperalgesia.[12]
Role in Peripheral and Central Sensitization
The EP1 receptor contributes to inflammatory pain by sensitizing neurons at both the peripheral terminals (peripheral sensitization) and within the central nervous system (central sensitization).
Peripheral Sensitization
At the site of injury, inflammatory mediators, including PGE2, are released. EP1 receptors are expressed on the peripheral terminals of primary afferent nociceptors.[4] Activation of these receptors leads to a heightened sensitivity to both thermal and mechanical stimuli. A key mechanism is the PKC-dependent phosphorylation and sensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[13] This phosphorylation lowers the channel's activation temperature to near body temperature, contributing significantly to thermal hyperalgesia.[13] Studies have consistently shown that both genetic deletion of the EP1 receptor and pharmacological blockade significantly reduce PGE2-induced thermal hyperalgesia.[13][14][15]
Central Sensitization
EP1 receptors are also expressed within the spinal cord, particularly on the central terminals of primary afferent fibers.[16][17] Following peripheral inflammation, PGE2 levels rise in the spinal dorsal horn, especially during the later phases of inflammation.[18] Spinal EP1 receptor activation contributes to central sensitization—an amplification of pain signaling within the CNS that leads to heightened pain sensitivity, including mechanical allodynia (pain from non-painful stimuli) and hyperalgesia.[16][18][19] This process involves an increase in intracellular calcium in dorsal horn neurons and the potentiation of other receptors, such as kainate receptors, via the PKC pathway.[18][20]
Quantitative Data from Preclinical Models
The role of the EP1 receptor in inflammatory pain has been extensively validated in various animal models. The following tables summarize key quantitative findings.
Table 1: Effect of EP1 Receptor Deficiency on Chemically-Induced Visceral Pain
| Model | Species | Genotype / Treatment | Mean Writhing/Stretching Response | % Reduction vs. WT Control | Reference |
|---|---|---|---|---|---|
| Acetic Acid-Induced Writhing | Mouse (DBA/1lacJ) | Wild-Type (WT) | 30 stretches / 20 min | - | [1] |
| EP1 Knockout (-/-) | 15 stretches / 20 min | ~50% | [1][3] | ||
| WT + Piroxicam (COX Inhibitor) | 16 stretches / 20 min | ~47% | [1] | ||
| PBQ-Induced Stretching | Mouse | Wild-Type (WT) | 10 stretches / 10 min | - | [1] |
| | | EP1 Knockout (-/-) | 5 stretches / 10 min | 50% |[1] |
Table 2: Role of Peripheral and Central EP1 Receptors in PGE2-Induced Hypersensitivity
| Model | Species | Administration | Genotype | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|---|
| PGE2-Induced Thermal Hyperalgesia | Mouse | Subcutaneous (paw) | Wild-Type | Paw Withdrawal Latency (s) | Baseline: ~17s, PGE2: ~2s | [15] |
| EP1 Knockout (-/-) | Paw Withdrawal Latency (s) | Baseline: ~16s, PGE2: ~8s (Significantly less sensitization) | [14][15] | |||
| PGE2-Induced Mechanical Allodynia | Mouse | Intrathecal (spinal) | Wild-Type | Paw Withdrawal Threshold (g) | Significant decrease in threshold | [15][19] |
| | | | EP1 Knockout (-/-) | Paw Withdrawal Threshold (g) | No allodynia observed (response abolished) |[19][21] |
Table 3: Effect of EP1 Antagonism in Inflammatory and Neuropathic Pain Models
| Model | Species | Antagonist | Administration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|---|
| Carrageenan-Induced Inflammation | Rat | ONO-8711 | Intrathecal | Mechanical Withdrawal Threshold | Hyperalgesia inhibited in late phase (15h) but not early phase (3h) | [18] |
| Chronic Constriction Injury (CCI) | Rat | ONO-8711 | Oral (repeated) | Mechanical Hyperalgesia & Allodynia | Significantly reduced hyperalgesia and allodynia |[22] |
Detailed Experimental Protocols
Reproducibility in pain research relies on standardized methodologies. This section details the protocols for key experiments cited in this guide.
Acetic Acid-Induced Writhing Assay
This model assesses visceral inflammatory pain by measuring abdominal constrictions (writhes) following intraperitoneal injection of an irritant.
-
Subjects: Male mice (e.g., DBA/1lacJ strain), fasted overnight prior to the experiment.[1]
-
Procedure:
-
Administer 0.7% acetic acid in water via intraperitoneal (i.p.) injection at a volume of 16 μl/g of body weight.[1]
-
Immediately after injection, place the mouse in a clear observation chamber (e.g., 1 L glass beaker).[1]
-
A blinded observer counts the total number of "stretches" (defined as a sequence of arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) over a 20-minute period.[1]
-
-
Drug Administration: For pharmacological studies, a test compound (e.g., an EP1 antagonist or a COX inhibitor like piroxicam) is administered (e.g., i.p. or orally) at a defined time point before the acetic acid injection.[1]
Carrageenan-Induced Inflammatory Pain Model
This model is used to study the time course of inflammatory hyperalgesia.
-
Subjects: Male Sprague-Dawley rats.[18]
-
Procedure:
-
Behavioral Assessment (Mechanical Hyperalgesia):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Use von Frey filaments of logarithmically increasing stiffness to apply pressure to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration: For central mechanism studies, EP1 antagonists (e.g., ONO-8711) can be administered via intrathecal (i.t.) injection into the subarachnoid space.[18]
Intracellular Calcium ([Ca2+]) Imaging in Spinal Cord Slices
This ex vivo technique directly measures the physiological response of spinal neurons to receptor activation.
-
Tissue Preparation:
-
Anesthetize and sacrifice a rat, then rapidly dissect the lumbar spinal cord.
-
Prepare transverse spinal cord slices (e.g., 500 μm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Incubate slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Mount a slice in a perfusion chamber on a fluorescence microscope stage and continuously perfuse with oxygenated aCSF.
-
Measure baseline fluorescence intensity from specific regions of the dorsal horn (e.g., laminae I-II).
-
Apply PGE2, with or without a selective EP1 antagonist (e.g., ONO-8711), via the perfusion solution.[17][18]
-
Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration ([Ca2+]i).[18]
-
Therapeutic Potential and Future Directions
The substantial body of evidence implicating the EP1 receptor in key mechanisms of inflammatory pain makes it a highly attractive target for the development of novel analgesics.[1][12][23]
Advantages of EP1 Antagonism:
-
Specificity: Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, leading to a broad reduction in all prostanoids, targeting a single receptor subtype offers the potential for a more focused therapeutic effect.[5]
-
Improved Side-Effect Profile: By avoiding the systemic inhibition of prostaglandins necessary for gastric protection (via COX-1) or cardiovascular homeostasis, selective EP1 antagonists may offer a safer alternative to NSAIDs, particularly for long-term use.[1][5][12]
Several selective EP1 antagonists, including ONO-8711, GW-848687X, and GSK345931A, have demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain.[8][18][22][23][24] However, despite this promising preclinical data, the translation to clinical success in humans for pain indications has not yet been reported.[8]
Future research should continue to explore the nuanced role of EP1 in different pain states, refine the selectivity of antagonist compounds, and investigate potential combination therapies to maximize analgesic efficacy.
Conclusion
The EP1 receptor is a pivotal component of the inflammatory pain pathway. Through its Gq-protein coupled activation of the PLC/PKC/Ca2+ signaling cascade, it plays a direct role in sensitizing both peripheral nociceptors and central spinal cord neurons. This dual action makes it a critical driver of the thermal hyperalgesia and mechanical allodynia characteristic of inflammatory conditions. The wealth of preclinical data strongly supports the continued investigation of selective EP1 receptor antagonists as a promising therapeutic strategy for the management of inflammatory pain.
References
- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]
- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of peripheral versus central EP1 prostaglandin receptors to inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharma.uzh.ch [pharma.uzh.ch]
- 16. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - ProQuest [proquest.com]
- 22. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Validation of GSK3858279 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3858279, also known as Denrakibart, is a first-in-class, high-affinity human monoclonal antibody developed by GlaxoSmithKline that targets the C-C Motif Chemokine Ligand 17 (CCL17). By neutralizing CCL17, GSK3858279 aims to inhibit the downstream signaling cascade mediated by the C-C chemokine receptor 4 (CCR4), a pathway implicated in the pathogenesis of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the target validation for GSK3858279 in pain research, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The initial inquiry regarding "GSK-269984B" did not yield specific information, leading to the focus on the well-documented compound, GSK3858279.
Introduction: The Role of the CCL17/CCR4 Axis in Pain
The C-C Motif Chemokine Ligand 17 (CCL17), also known as Thymus and Activation-Regulated Chemokine (TARC), and its receptor, CCR4, play a crucial role in immune cell trafficking and inflammatory responses.[1][2] Emerging evidence has highlighted the involvement of the CCL17/CCR4 axis in the sensitization of nociceptive pathways, making it a promising target for novel analgesic therapies.[1][2] CCL17 is expressed by various cell types, including dendritic cells, macrophages, and keratinocytes, and its levels are elevated in inflammatory conditions.[3][4] The binding of CCL17 to CCR4 on immune cells and neurons is believed to contribute to the release of pro-inflammatory and pain-mediating substances.
GSK3858279: A Targeted Anti-CCL17 Monoclonal Antibody
GSK3858279 is a human immunoglobulin G2 (IgG2) monoclonal antibody designed to bind with high affinity and specificity to human CCL17.[5] This targeted engagement is intended to prevent the interaction of CCL17 with its receptor CCR4, thereby disrupting the signaling cascade that contributes to pain.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK3858279 from available studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Description | Source |
| Binding Affinity (Kd) | <1 pM | Dissociation constant for the binding of GSK3858279 to human CCL17. | [5] |
| EC50 | 4.693 ng/mL | Concentration of GSK3858279 required to achieve 50% of the maximum binding to immobilized human CCL17. | [6] |
Table 2: Clinical Efficacy in Knee Osteoarthritis (Phase I/II Study NCT03485365)
| Endpoint | GSK3858279 (240 mg SC weekly) | Placebo | Description | Source |
| Change from Baseline in Average Knee Pain Intensity (NRS) at Week 8 | -1.18 (95% CrI: -2.15, -0.20) | - | Median difference from placebo in the change from baseline on an 11-point Numeric Rating Scale. | [1][7] |
| Change from Baseline in Worst Knee Pain Intensity (NRS) at Week 8 | -1.09 (95% CrI: -2.29, 0.12) | - | Median difference from placebo in the change from baseline on an 11-point Numeric Rating Scale. | [1][7] |
| Change from Baseline in WOMAC Pain Score at Week 8 | -1.41 (95% CrI: -2.35, -0.46) | - | Median difference from placebo in the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index pain subscale. | [1][7] |
| Change from Baseline in WOMAC Function Score at Week 8 | -1.29 (95% CrI: -2.28, -0.29) | - | Median difference from placebo in the change from baseline in the WOMAC function subscale. | [1][7] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Description | Source |
| Pharmacokinetic Profile | Typical of an IgG1 antibody | General description of the absorption, distribution, metabolism, and excretion of GSK3858279. | [8] |
| Half-life, Clearance, Volume of Distribution | Not specifically detailed in available results | Specific quantitative values for these parameters are not yet publicly available. |
Signaling Pathways and Experimental Workflows
CCL17/CCR4 Signaling Pathway in Pain
The binding of CCL17 to its receptor CCR4 on immune cells and neurons initiates a signaling cascade that contributes to pain sensitization. This pathway is a key target for the therapeutic action of GSK3858279.
Experimental Workflow: Clinical Trial for Osteoarthritis Pain
The clinical trial NCT03485365 was a two-part study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of GSK3858279 in healthy volunteers and patients with knee osteoarthritis.
Detailed Experimental Protocols
In Vitro Binding Assay (Representative ELISA Protocol)
A solid-phase ELISA can be used to determine the binding of GSK3858279 to CCL17. A general protocol is as follows:
-
Coating: Microtiter plates are coated with recombinant human CCL17 and incubated overnight.
-
Washing: Plates are washed to remove unbound CCL17.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Antibody Incubation: Serial dilutions of GSK3858279 are added to the wells and incubated.
-
Washing: Unbound antibody is washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG2 is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound GSK3858279.
-
Measurement: The absorbance is read using a plate reader, and the EC50 is calculated.
Preclinical Pain Models
Murine models of inflammatory and arthritic pain have been instrumental in validating the role of CCL17 in pain.[1][9] A common model for osteoarthritis-related pain involves the intra-articular injection of monosodium iodoacetate (MIA), which induces cartilage degradation and pain-like behaviors.[10] For inflammatory pain, models using complete Freund's adjuvant (CFA) or carrageenan are often employed.[10] In these models, an anti-CCL17 monoclonal antibody demonstrated analgesic effects.
Measurement of Free and Total CCL17
To assess target engagement in clinical trials, the levels of free and total CCL17 in serum or plasma are measured. This is typically done using validated immunoassays, such as ELISA or HTRF (Homogeneous Time Resolved Fluorescence) assays.[11]
-
Total CCL17: Measured by an assay where the capture and detection antibodies bind to different epitopes of CCL17, allowing for the detection of both free and antibody-bound CCL17.
-
Free CCL17: Measured by an assay where the capture antibody competes with GSK3858279 for binding to CCL17.
Conclusion
The available preclinical and clinical data provide strong validation for CCL17 as a therapeutic target in pain. GSK3858279, a high-affinity monoclonal antibody against CCL17, has demonstrated target engagement and promising efficacy in reducing pain in patients with knee osteoarthritis, along with a favorable safety profile.[1][7] Further clinical development is warranted to fully establish the therapeutic potential of GSK3858279 as a novel, non-opioid analgesic for chronic pain conditions.
References
- 1. Efficacy, safety and tolerability of GSK3858279, an anti-CCL17 monoclonal antibody and analgesic, in healthy volunteers and patients with knee osteoarthritis pain: a phase I, randomised, double-blind, placebo-controlled, proof-of-mechanism and proof-of-c… | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. CCL17 exerts a neuroimmune modulatory function and is expressed in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, placebo-controlled study on the effects of intravenous GSK3858279 (anti-CCL17) on a battery of evoked pain tests in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, placebo‐controlled study on the effects of intravenous GSK3858279 (anti‐CCL17) on a battery of evoked pain tests in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. ACR Convergence 2023 [acr23.eventscribe.net]
- 10. Preclinical Pain Models - Aginko Research [aginko.com]
- 11. resources.revvity.com [resources.revvity.com]
GSK-269984B: A Technical Guide to its Chemical Structure, Properties, and Antagonistic Action on the EP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-269984B is a potent and selective competitive antagonist of the human prostaglandin E2 receptor subtype 1 (EP1). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed descriptions of the EP1 receptor signaling pathway and generalized experimental protocols for the characterization of EP1 antagonists are presented. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-.[1] Its chemical and physical properties are summarized in the table below. For biological and clinical studies, it is often used as its sodium salt, GSK-269984A.[2]
| Property | Value | Reference |
| Chemical Formula | C20H14Cl2FNO3 | [1] |
| Molecular Weight | 406.23 g/mol | [1] |
| IUPAC Name | 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)- | [1] |
| SMILES | O=C(C1=NC(CC2=CC(Cl)=CC=C2OCC3=CC=C(Cl)C=C3F)=CC=C1)O | [1] |
| InChI Key | HJPAXYLYYQIFCK-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form not specified) | |
| Solubility | Information not publicly available | |
| Synonyms | GSK269984B | [1] |
Biological Activity and Quantitative Data
This compound, primarily studied as its sodium salt GSK-269984A, is a potent and selective antagonist of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
The following table summarizes the key quantitative measures of GSK-269984A's activity at the human EP1 receptor.
| Parameter | Value | Assay Details | Reference |
| pIC50 | 7.9 | [3H]-PGE2 competition binding assay in Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor. | |
| pA2 | 8.1 | Functional assay measuring the antagonism of PGE2-induced responses, determined by Schild analysis. | |
| Mechanism of Action | Competitive Antagonist | Schild analysis slope of 1.0 indicates competitive antagonism. |
Human Pharmacokinetics (Microdose Study of GSK-269984A)
A human microdose study was conducted to evaluate the pharmacokinetic profile of GSK-269984A.
| Parameter | Intravenous (100 µg) | Oral (100 µg) | Reference |
| Cmax | 3.2 ng/mL | 1.8 ng/mL | |
| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | |
| Clearance (CL) | 9.8 L/h | - | |
| Volume of Distribution (Vss) | 62.8 L | - | |
| Terminal Half-life (t1/2) | 8.2 h | - | |
| Absolute Oral Bioavailability | - | 95% |
EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the associated heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades, leading to physiological responses such as smooth muscle contraction and neuronal sensitization. This compound, as a competitive antagonist, blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
The following sections describe generalized experimental protocols for the characterization of EP1 receptor antagonists like this compound. These are representative methodologies and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the EP1 receptor.
Materials:
-
CHO cells stably expressing the human EP1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
[3H]-PGE2 (radiolabeled ligand)
-
Unlabeled PGE2 (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Culture EP1-expressing CHO cells to confluency. Harvest the cells, lyse them, and isolate the cell membranes by centrifugation. Resuspend the membrane pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (Functional Antagonism)
This assay measures the ability of a test compound to inhibit the functional response (calcium release) induced by an agonist (PGE2).
Materials:
-
CHO cells stably expressing the human EP1 receptor
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PGE2 (agonist)
-
Test compound (e.g., this compound)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the EP1-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of PGE2 into the wells and immediately record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the test compound concentration to determine the IC50 for the inhibition of the PGE2-induced calcium signal. For Schild analysis, a range of agonist concentrations are tested in the presence of fixed antagonist concentrations.
Synthesis
A manufacturing route for this compound has been developed, with a preferred route utilizing a phenolic aldol reaction as a key step. This optimized route reportedly delivers the final compound in three stages with a 46% overall yield from readily available starting materials. Due to the proprietary nature of pharmaceutical manufacturing processes, a detailed, step-by-step experimental protocol for the synthesis is not publicly available in the referenced literature.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the EP1 receptor. Its ability to block the PGE2-induced Gq-mediated signaling cascade makes it a valuable tool for research into the physiological and pathological roles of the EP1 receptor, particularly in the context of inflammation and pain. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound and in the broader field of prostanoid receptor pharmacology.
References
Investigating Prostaglandin E2 Signaling with GSK-269984B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Understanding the specific contributions of each receptor subtype is paramount for the development of targeted therapeutics. This technical guide focuses on the use of GSK-269984B, a potent and selective antagonist of the EP1 receptor, as a tool to investigate PGE2 signaling pathways. Due to the limited publicly available data specifically for this compound, this guide will leverage information from its closely related and well-characterized counterpart, GSK-269984A, to provide a comprehensive overview of its application in elucidating the role of EP1 in cellular and systemic responses to PGE2. This document will detail the core principles of PGE2 signaling, provide quantitative data for EP1 antagonism, and present detailed experimental protocols for in vitro and in vivo studies.
Introduction to Prostaglandin E2 and the EP1 Receptor
Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. It exerts its biological functions by binding to its cognate receptors, thereby initiating a cascade of intracellular signaling events. The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in processes such as smooth muscle contraction, neurotransmission, and inflammatory responses.
Signaling Pathway of PGE2 via the EP1 Receptor
Caption: PGE2 signaling cascade through the EP1 receptor.
Quantitative Data for EP1 Receptor Antagonism
The following tables summarize the in vitro and in vivo pharmacological data for the EP1 receptor antagonist GSK-269984A, which serves as a proxy for this compound.
Table 1: In Vitro Activity of GSK-269984A
| Parameter | Species | Assay System | Value | Reference |
| pIC₅₀ | Human | [³H]-PGE₂ competitive binding in CHO cells | 7.9 | [1] |
| pA₂ | Human | Schild analysis in CHO cells | 8.1 ± 0.3 | [1] |
pIC₅₀: The negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater potency. pA₂: A measure of the affinity of a competitive antagonist for its receptor. It is the negative logarithm of the molar concentration of antagonist that produces a two-fold shift in the agonist dose-response curve.
Table 2: In Vivo Efficacy of GSK-269984A in a Rat Model of Inflammatory Pain
| Parameter | Dosing | Outcome | Value | Reference |
| ED₅₀ | Oral (p.o.) | Reversal of thermal hyperalgesia | 2.6 mg/kg | [1] |
ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of an EP1 receptor antagonist like this compound.
In Vitro Characterization: [³H]-PGE₂ Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to the EP1 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-PGE₂) for binding to membranes prepared from cells overexpressing the human EP1 receptor.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Varying concentrations of this compound (or vehicle for total binding).
-
A fixed concentration of [³H]-PGE₂ (typically at its Kd value).
-
Cell membranes (e.g., 20-50 µg of protein per well).
-
-
For non-specific binding, add a high concentration of unlabeled PGE₂.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Evaluation: Rat Model of Inflammatory Pain
This protocol describes the use of an EP1 antagonist to assess its analgesic effects in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
Experimental Workflow: In Vivo Pain Model
Caption: Workflow for an in vivo inflammatory pain model.
Detailed Protocol:
-
Animals:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Acclimate the animals to the testing environment and equipment for several days before the experiment.
-
-
Induction of Inflammation:
-
Briefly anesthetize the animals (e.g., with isoflurane).
-
Inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw can serve as a control.
-
-
Assessment of Hyperalgesia:
-
Measure baseline nociceptive thresholds before CFA injection. A common method is the Hargreaves test, which measures the latency to withdraw the paw from a radiant heat source.
-
At a set time after CFA injection (e.g., 24 hours), re-measure the withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in withdrawal latency).
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral administration (e.g., suspension in a vehicle like 0.5% methylcellulose).
-
Administer different doses of this compound or vehicle to separate groups of animals via oral gavage.
-
-
Post-Treatment Assessment:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency again.
-
An increase in withdrawal latency in the drug-treated groups compared to the vehicle-treated group indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage reversal of hyperalgesia for each animal at each time point.
-
Plot the dose-response data and use non-linear regression to determine the ED₅₀.
-
Conclusion
This compound, as a potent and selective EP1 receptor antagonist, represents a valuable pharmacological tool for dissecting the specific roles of the PGE2-EP1 signaling axis in various biological processes. The experimental protocols detailed in this guide provide a framework for researchers to characterize the in vitro and in vivo properties of this and similar compounds. By selectively blocking the EP1 receptor, scientists can gain crucial insights into its contribution to health and disease, paving the way for the development of novel therapeutics targeting this pathway. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.
References
Preclinical Profile of GSK269962A: A Potent Rho-Kinase Inhibitor with Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on GSK269962A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document details the compound's mechanism of action, summarizes its in vitro and in vivo activities in the context of inflammatory diseases, provides detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.
Core Compound Properties and Mechanism of Action
GSK269962A is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of cellular processes implicated in inflammation, including cytoskeletal organization, cell adhesion and motility, and smooth muscle contraction. By inhibiting ROCK, GSK269962A disrupts these processes, leading to its anti-inflammatory and vasodilatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of GSK269962A.
Table 1: In Vitro Inhibitory Activity of GSK269962A
| Target | Assay Type | IC50 Value | Reference |
| Recombinant Human ROCK1 | Kinase Assay | 1.6 nM | [1][2][3] |
| Recombinant Human ROCK2 | Kinase Assay | 4 nM | [2][3] |
| Preconstricted Rat Aorta | Vasorelaxation Assay | 35 nM | [1][3] |
Table 2: In Vitro Anti-Inflammatory Activity of GSK269962A
| Cell Model | Stimulant | Cytokines Inhibited | Quantitative Data | Reference |
| Lipopolysaccharide (LPS)-stimulated monocytes | LPS | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Specific percentage of inhibition not detailed in the provided search results. | [1] |
Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by GSK269962A, leading to downstream anti-inflammatory effects.
Caption: Inhibition of the RhoA/ROCK signaling pathway by GSK269962A.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes and a suitable peptide substrate are prepared in a kinase assay buffer.
-
Compound Dilution: GSK269962A is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and GSK269962A.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radiometric luminescence-based assays.
-
Data Analysis: The percentage of inhibition for each concentration of GSK269962A is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
LPS-Stimulated Monocyte Cytokine Release Assay
Objective: To evaluate the effect of GSK269962A on the production of pro-inflammatory cytokines by monocytes.
Methodology:
-
Cell Culture: Primary human monocytes or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of GSK269962A for a specified time (e.g., 30 minutes).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatant are measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of cytokine production by GSK269962A is calculated relative to LPS-stimulated cells without the inhibitor.
Caption: Experimental workflow for the LPS-stimulated monocyte assay.
In Vivo Models
While specific preclinical studies of GSK269962A in inflammatory disease models were not extensively detailed in the initial search results, its potent ROCK inhibition and in vitro anti-inflammatory activity suggest its potential therapeutic utility in such conditions. The established effects on blood pressure in spontaneously hypertensive rats demonstrate its in vivo bioavailability and activity.[1] Further in vivo studies would likely involve models such as:
-
Collagen-Induced Arthritis (CIA) in rodents: To assess the effects on joint inflammation, cartilage destruction, and bone erosion.
-
LPS-induced systemic inflammation in mice: To evaluate the in vivo impact on cytokine storms and systemic inflammatory responses.
-
Dextran Sulfate Sodium (DSS)-induced colitis in mice: To investigate its potential in treating inflammatory bowel disease.
Conclusion
GSK269962A is a highly potent and selective ROCK inhibitor with demonstrated in vitro anti-inflammatory properties, specifically the inhibition of key pro-inflammatory cytokines IL-6 and TNF-α. Its mechanism of action through the RhoA/ROCK pathway is well-established. The provided data and protocols offer a solid foundation for further preclinical investigation into the therapeutic potential of GSK269962A in a range of inflammatory diseases. Further studies in relevant in vivo models of inflammation are warranted to fully elucidate its efficacy.
References
GSK-269984B: A Technical Guide for Studying EP1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK-269984B, a potent and selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). This document details its mechanism of action, key quantitative data, and experimental protocols for its use as a research tool in studying EP1 receptor function, particularly in the context of inflammatory pain.
Introduction to this compound and the EP1 Receptor
The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] Upon activation, the EP1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that results in increased intracellular calcium levels and subsequent cellular responses. Due to its role in nociception, the EP1 receptor is a significant target for the development of novel analgesics.
This compound is the prodrug of GSK269984A, a potent and selective competitive antagonist of the human EP1 receptor.[1] GSK269984A has demonstrated efficacy in preclinical models of inflammatory pain, making this compound a valuable tool for investigating the physiological and pathological roles of the EP1 receptor.
Mechanism of Action and Signaling Pathway
GSK269984A, the active form of this compound, acts as a competitive antagonist at the EP1 receptor. This means it binds to the receptor at the same site as the endogenous ligand PGE2, but does not activate it, thereby blocking the downstream signaling cascade.
The canonical signaling pathway of the EP1 receptor is initiated by the binding of PGE2, which leads to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, such as protein kinase C (PKC), leading to the cellular responses associated with EP1 activation, including neuronal sensitization and pain signaling.
Signaling Pathway Diagram
References
In Vivo Efficacy of EP1 Receptor Antagonists in Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of Prostaglandin E2 receptor subtype 1 (EP1) antagonists in various preclinical pain models. The document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes critical signaling pathways and workflows to support researchers and professionals in the field of pain drug discovery and development.
Introduction: The EP1 Receptor as a Target for Analgesia
Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in the sensitization of nociceptive pathways, leading to hyperalgesia and allodynia. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a promising therapeutic target for the development of novel analgesics. Activation of the EP1 receptor, which couples to the Gq alpha subunit of G-proteins, leads to an increase in intracellular calcium levels, a key mechanism in neuronal sensitization.[1][2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis, EP1 receptor antagonists offer the potential for a more targeted approach with an improved side-effect profile.[4][5]
This guide focuses on the in vivo evidence supporting the analgesic efficacy of EP1 receptor antagonists across a range of pain models, including inflammatory, neuropathic, and visceral pain.
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to neuronal hyperexcitability and pain perception. The pathway is initiated by the activation of a Gq protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, including ion channels and other receptors involved in nociceptive signaling. This cascade ultimately leads to the sensitization of sensory neurons.[1][2][3]
In Vivo Efficacy Data of EP1 Receptor Antagonists
The following tables summarize the quantitative data on the efficacy of various EP1 receptor antagonists in preclinical models of pain.
Table 1: Efficacy of EP1 Receptor Antagonists in Inflammatory Pain Models
| Antagonist | Pain Model | Species | Route of Administration | Dose | Outcome Measure | Result | Citation |
| GSK345931A | Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 3, 10, 30 mg/kg | Paw withdrawal latency (s) | Dose-dependent reversal of hyperalgesia | [6][7] |
| GW848687X | Complete Freund's Adjuvant (CFA)-induced Mechanical Allodynia | Rat | Oral | 10, 30, 100 mg/kg | Paw withdrawal threshold (g) | Significant increase in withdrawal threshold at 30 and 100 mg/kg | [6] |
| ONO-8711 | Postoperative Pain (incisional) | Rat | Subcutaneous (into paw) | 2, 10, 50 µg | Paw withdrawal threshold (von Frey) | Significant, dose-dependent increase in withdrawal threshold | [8] |
| ZM-325802 | Formalin Test (Phase 2) | Rat | Oral | 0.12 mg/kg (ED50) | Licking/biting time (s) | 50% reduction in nociceptive behavior | |
| SC-51322 | Carrageenan-induced Paw Edema | Rat | Oral | 30 mg/kg | Paw volume (mL) | Significant reduction in paw edema |
Table 2: Efficacy of EP1 Receptor Antagonists in Neuropathic Pain Models
| Antagonist | Pain Model | Species | Route of Administration | Dose | Outcome Measure | Result | Citation |
| ONO-8711 | Chronic Constriction Injury (CCI) | Rat | Oral | 10, 30 mg/kg/day (8-14 days) | Paw withdrawal threshold (von Frey) | Significant attenuation of mechanical allodynia | [8] |
| ONO-8713 | Chronic Constriction Injury (CCI) | Rat | Oral | 3, 10, 30 mg/kg | Mechanical allodynia | Dose-dependent reversal of allodynia | [6] |
Table 3: Efficacy of EP1 Receptor Antagonists in Visceral Pain Models
| Antagonist | Pain Model | Species | Route of Administration | Dose | Outcome Measure | Result | Citation |
| EP1 Knockout | Acetic Acid-induced Writhing | Mouse | N/A | N/A | Number of writhes | ~50% reduction in writhing compared to wild-type | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo pain models cited in this guide.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model is widely used to assess the efficacy of anti-inflammatory compounds.[9][10][11][12][13]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Procedure:
-
A baseline measurement of the paw volume of the right hind paw is taken using a plethysmometer.
-
The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a predetermined time before the carrageenan injection.
-
A 0.1 mL injection of 1% (w/v) carrageenan in sterile saline is administered into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The primary endpoint is the change in paw volume (edema) compared to the vehicle-treated group. The percentage inhibition of edema is calculated.
Formalin Test (Inflammatory and Nociceptive Pain)
The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation between nociceptive (Phase 1) and inflammatory (Phase 2) pain mechanisms.[14][15][16][17][18]
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g) are typically used.
-
Procedure:
-
Animals are placed in a clear observation chamber for acclimatization (at least 30 minutes).
-
The test compound or vehicle is administered prior to the formalin injection.
-
A 50 µL injection of 2.5% formalin in saline is administered into the dorsal or plantar surface of the right hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
-
Endpoint: The total time (in seconds) spent in nociceptive behaviors during each phase is the primary outcome measure.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors.[19][20][21][22][23]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Procedure:
-
The rat is anesthetized, and the common sciatic nerve of the left hind limb is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
The muscle and skin are then closed in layers.
-
Behavioral testing for mechanical allodynia and thermal hyperalgesia is typically performed starting a few days post-surgery and can continue for several weeks.
-
-
Endpoint:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) to a mechanical stimulus is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus). The paw withdrawal latency (in seconds) is measured.
-
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is a chemical method for inducing visceral pain and is used to screen for analgesic compounds.[24][25][26][27][28]
-
Animals: Male Swiss albino mice (20-25 g) are frequently used.
-
Procedure:
-
The test compound or vehicle is administered (e.g., orally) 30-60 minutes prior to the acetic acid injection.
-
A 0.1 mL/10 g body weight intraperitoneal injection of 0.6% acetic acid solution is administered.
-
Immediately after the injection, the mouse is placed in an observation box.
-
The number of "writhes" (a characteristic stretching behavior) is counted for a defined period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Endpoint: The total number of writhes is recorded. The percentage of inhibition of writhing compared to the vehicle control group is calculated.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of an EP1 receptor antagonist in a pain model.
Conclusion
The evidence from a variety of preclinical in vivo pain models strongly supports the role of the EP1 receptor in pain processing and highlights the potential of EP1 receptor antagonists as a novel class of analgesic drugs. The data summarized in this guide demonstrate that selective blockade of the EP1 receptor can effectively attenuate inflammatory, neuropathic, and visceral pain. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of EP1 antagonists. Future research should continue to explore the efficacy of these compounds in a broader range of pain models and focus on optimizing their pharmacokinetic and safety profiles for clinical development.
References
- 1. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 21. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 22. youtube.com [youtube.com]
- 23. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 27. urosphere.com [urosphere.com]
- 28. saspublishers.com [saspublishers.com]
Methodological & Application
Application Notes and Protocols for GSK-269984B in Mouse Models of Arthritis
Disclaimer: Publicly available information specifically identifying "GSK-269984B" is limited. The following protocols and data are based on the closely related compound, GSK-269984A , a potent and selective Prostaglandin E2 Receptor 1 (EP1) antagonist. It is presumed that this compound is a related entity, and therefore, the provided information serves as a foundational guide. Researchers should independently validate and optimize these protocols for their specific experimental context.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Prostaglandin E2 (PGE2) is a key inflammatory mediator in arthritis, exerting its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] The EP1 receptor, upon binding PGE2, couples to Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels, which contributes to pain and inflammation.[3] GSK-269984A is a competitive antagonist of the EP1 receptor with a pIC50 of 7.9.[4][5] By blocking the PGE2/EP1 signaling pathway, this compound is hypothesized to reduce inflammation and pain in arthritis models.
Recommended Dosage and Administration
While specific dosage data for this compound in mouse arthritis models is not available, studies on the related compound GSK-269984A in a rat model of inflammatory pain provide a starting point for dose-range finding studies.
Table 1: Recommended Starting Doses for GSK-269984A in a Rat Inflammatory Pain Model [4][5]
| Dosage (mg/kg) | Route of Administration | Frequency | Species | Model |
| 1, 3, 10 | Oral (p.o.) | Single dose | Rat | Complete Freund's Adjuvant (CFA) induced inflammatory pain |
Note: These doses should be adapted and optimized for mouse models of arthritis. A dose-response study is highly recommended to determine the optimal therapeutic dose.
Experimental Protocols
A common and relevant model for studying rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in mice.
Table 2: Protocol for Collagen-Induced Arthritis (CIA) in DBA/1 Mice [6][7][8][9]
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare Collagen Emulsion | Emulsify bovine type II collagen (150 µg per mouse) in Complete Freund's Adjuvant (CFA). |
| 2. Primary Immunization (Day 0) | Intradermal Injection | Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail of male DBA/1 mice. |
| 3. Booster Immunization (Day 21) | Intradermal Injection | Inject 0.1 mL of an emulsion containing bovine type II collagen (150 µg per mouse) in Incomplete Freund's Adjuvant (IFA). |
| 4. Treatment Regimen | Prophylactic or Therapeutic | Prophylactic: Administer this compound orally, daily, starting from day 20 (before disease onset). Therapeutic: Administer this compound orally, daily, after the onset of clinical signs of arthritis. |
| 5. Clinical Assessment | Arthritis Scoring | Score paws daily or every other day for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (total score 0-16). |
| 6. Endpoint Analysis | Histology and Biomarkers | At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for analysis of inflammatory cytokines and anti-collagen antibodies. |
Signaling Pathway
The therapeutic potential of this compound in arthritis is based on its antagonism of the PGE2-EP1 signaling pathway.
References
- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 3. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Using GSK-269984B
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984B is a potent and selective antagonist of the Prostaglandin E2 receptor 1 (EP1). The EP1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation and pain. Upon activation by its endogenous ligand, prostaglandin E2 (PGE2), the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration ([Ca2+]i) triggers a variety of cellular responses. This application note provides a detailed protocol for a cell-based functional assay to characterize the inhibitory activity of this compound on the EP1 receptor signaling pathway.
Data Presentation
The inhibitory potency of this compound and its related compound, GSK269984A, has been determined in cell-based assays. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| GSK269984A | Human EP1 Receptor | Radioligand Binding Assay ([3H]-PGE2) | CHO cells | pIC50 | 7.9 | [1] |
| GSK269984A | Human EP1 Receptor | Functional Assay | Recombinant cells | Potency | Nanomolar activity | |
| GSK269984A | Human EP1 Receptor | Schild Analysis | CHO cells | pA2 | 8.1 ± 0.3 | [1] |
Note: GSK269984A is the free acid form, while this compound is the corresponding sodium salt. Their pharmacological activity is expected to be comparable. The pIC50 of 7.9 corresponds to an IC50 of approximately 12.6 nM. The pA2 value confirms the competitive nature of the antagonism.
Signaling Pathway
The signaling pathway initiated by the activation of the EP1 receptor and the point of inhibition by this compound are illustrated in the diagram below.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell-Based Calcium Flux Assay for EP1 Receptor Antagonism
This protocol describes a method to determine the potency of this compound in inhibiting PGE2-induced calcium mobilization in a cell line recombinantly expressing the human EP1 receptor.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP1 receptor (CHO-hEP1).
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and perform serial dilutions in assay buffer.
-
Prostaglandin E2 (PGE2): Prepare a stock solution in a suitable solvent (e.g., ethanol) and serially dilute in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Probenecid: To inhibit organic anion transporters and prevent dye leakage.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
2. Experimental Workflow Diagram
Caption: Experimental Workflow for the Calcium Flux Assay.
3. Detailed Methodology
a. Cell Culture and Plating
-
Culture CHO-hEP1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
b. Dye Loading
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 2.5 mM probenecid and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate.
-
Gently add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
c. Compound Treatment and Fluorescence Measurement
-
Prepare serial dilutions of this compound in assay buffer at concentrations 4-fold higher than the desired final concentrations.
-
Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), also at a 4-fold higher concentration.
-
After the dye loading incubation, transfer the plate to the fluorescence microplate reader.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (assay buffer with DMSO).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling capabilities, add 50 µL of the PGE2 solution to all wells.
-
Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 1-3 minutes to capture the calcium mobilization.
4. Data Analysis
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (PGE2 alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PGE2-induced calcium response.
Conclusion
This application note provides a comprehensive guide for utilizing a cell-based calcium flux assay to characterize the inhibitory activity of this compound on the EP1 receptor. The detailed protocol and supporting information are intended to enable researchers to reliably assess the potency and mechanism of action of this and other EP1 receptor antagonists. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.
References
Application Note: Preparation of GSK-269984B Stock Solution for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of GSK-269984B stock solutions for use in in vitro experimental settings. This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data.
Physicochemical Properties
This compound is a small molecule inhibitor with the following properties. It is important to distinguish between this compound (the acid form) and its sodium salt, GSK-269984A, as their molecular weights differ. The data below pertains to this compound.
| Property | Value | Reference |
| Chemical Name | 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-2-Pyridinecarboxylic acid | [1] |
| Molecular Formula | C₂₀H₁₄Cl₂FNO₃ | [1] |
| Molecular Weight | 406.23 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
2.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or ACS Reagent Grade[2]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, disposable tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
2.3. Step-by-Step Procedure
Step 1: Calculate the Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 406.23 g/mol = 4.06 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 4.06 mg) of this compound powder and add it directly into the tared container.
Step 3: Dissolution
-
Add the desired volume of DMSO (e.g., 1 mL) to the container with the this compound powder.
-
Securely cap the container.
-
Vortex the solution for 1-2 minutes or until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots under the following conditions[1]:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C or -80°C, protected from light.
-
Data Presentation: Example Calculations
The following table provides pre-calculated mass values for preparing common stock solution concentrations and volumes.
| Desired Concentration (mM) | Final Volume (mL) | Molecular Weight ( g/mol ) | Required Mass (mg) |
| 1 | 1 | 406.23 | 0.41 |
| 10 | 1 | 406.23 | 4.06 |
| 20 | 1 | 406.23 | 8.12 |
| 10 | 5 | 406.23 | 20.31 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent antagonist of the EP1 receptor, a G-protein coupled receptor (GPCR) for Prostaglandin E2 (PGE2). The EP1 receptor is primarily coupled to the Gq alpha subunit. Upon binding of its ligand PGE2, the receptor activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in inflammatory pain signaling. By blocking the EP1 receptor, this compound prevents this signaling cascade.[3]
Caption: this compound blocks PGE2-mediated activation of the EP1-Gq-PLC signaling pathway.
References
Application Notes and Protocols for GSK-269984B in a Rat Neuropathic Pain Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK-269984B, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in a rat model of neuropathic pain. The following sections detail the experimental protocols, data presentation, and relevant biological pathways.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Animal models are crucial for understanding the underlying mechanisms and for the development of novel analgesics. This compound, as a ROCK inhibitor, is a promising candidate for alleviating neuropathic pain by targeting signaling pathways involved in neuronal sensitization and inflammation. This document outlines the administration of this compound in the widely used Spinal Nerve Ligation (SNL) rat model of neuropathic pain.
Experimental Protocols
Animal Model: Spinal Nerve Ligation (SNL)
The SNL model is a well-established method for inducing neuropathic pain in rats, mimicking clinical conditions such as lumbar radiculopathy.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a prone position and make a midline incision at the lumbar level to expose the paraspinal muscles.
-
Carefully dissect the muscles to reveal the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a non-absorbable suture (e.g., 6-0 silk).
-
Ensure the ligation is secure, and then close the muscle and skin layers with sutures.
-
In sham-operated control animals, the L5 spinal nerve is exposed but not ligated.
-
Allow the animals to recover for at least 7 days before commencing behavioral testing and drug administration.
-
This compound Administration
The optimal administration route and dosage of this compound should be determined in preliminary dose-response studies. Below are protocols for common administration routes.
-
Preparation of this compound Solution: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The vehicle alone should be administered to a control group.
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the rat.
-
Inject the this compound solution into the lower right quadrant of the abdomen, avoiding the cecum and urinary bladder.
-
A typical injection volume is 1-5 mL/kg.
-
-
Oral (p.o.) Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to ensure proper tube length.
-
Gently insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.
-
A typical administration volume is 5-10 mL/kg.
-
-
Intrathecal (i.t.) Administration:
-
This route delivers the compound directly to the spinal cord.
-
Anesthetize the rat and make a small incision over the cisterna magna.
-
Insert a catheter into the subarachnoid space and advance it to the lumbar region.
-
Inject a small volume (e.g., 10 µL) of the this compound solution followed by a flush of saline.
-
Behavioral Testing for Neuropathic Pain
Behavioral tests should be conducted before surgery (baseline), after surgery to confirm the development of neuropathic pain, and at various time points after this compound administration.
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Data Presentation
Quantitative data from behavioral testing should be summarized in a clear and structured format.
| Treatment Group | Administration Route | Dose (mg/kg) | Pre-SNL Paw Withdrawal Threshold (g) | Post-SNL Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Vehicle Control | i.p. | N/A | 14.5 ± 1.2 | 2.1 ± 0.4 | 2.3 ± 0.5 |
| This compound | i.p. | 1 | 15.0 ± 1.5 | 2.3 ± 0.6 | 5.8 ± 0.9 |
| This compound | i.p. | 10 | 14.8 ± 1.3 | 2.0 ± 0.5 | 10.2 ± 1.1 |
| This compound | i.p. | 30 | 15.1 ± 1.4 | 2.2 ± 0.4 | 13.5 ± 1.3*** |
| Vehicle Control | p.o. | N/A | 14.7 ± 1.1 | 2.4 ± 0.5 | 2.5 ± 0.6 |
| This compound | p.o. | 10 | 14.9 ± 1.2 | 2.1 ± 0.3 | 8.9 ± 1.0 |
| This compound | p.o. | 30 | 15.2 ± 1.3 | 2.3 ± 0.6 | 12.1 ± 1.2 |
| Vehicle Control | i.t. | N/A | 14.6 ± 1.4 | 2.0 ± 0.4 | 2.1 ± 0.5 |
| This compound | i.t. | 0.1 | 15.0 ± 1.3 | 2.2 ± 0.5 | 11.5 ± 1.1 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Visualizations
Signaling Pathway of ROCK Inhibition in Neuropathic Pain
Caption: ROCK signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat neuropathic pain model.
In Vitro Application of GSK-3 Inhibitor X in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the well-documented effects of Glycogen Synthase Kinase 3 (GSK-3) inhibitors in primary neuron cultures. The specific compound "GSK-269984B" is identified as an EP1 antagonist with limited public information on its direct application in neuronal cultures. This document therefore refers to a hypothetical "GSK-3 Inhibitor X" to provide a representative framework. Researchers should validate these protocols for their specific GSK-3 inhibitor of interest.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes within the central nervous system, including neurogenesis, neuronal polarization, and axon growth.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various neurological disorders. Pharmacological inhibition of GSK-3 is a key strategy for investigating its function and for the development of potential therapeutics.[3] This document provides detailed protocols for the in vitro application of a representative GSK-3 inhibitor, "GSK-3 Inhibitor X," in primary neuron cultures to assess its effects on neuronal health and morphology.
Data Presentation
The efficacy of GSK-3 inhibitors can vary depending on the specific compound, neuronal cell type, and experimental conditions. The following tables summarize representative quantitative data from literature on the effects of various GSK-3 inhibitors on primary neurons.
Table 1: Effective Concentrations of GSK-3 Inhibitors for Neurite Outgrowth Modulation
| GSK-3 Inhibitor | Neuron Type | Concentration Range | Observed Effect | Reference |
| Lithium | Dorsal Root Ganglion (DRG) Neurons | 3 mM | Promoted axon initiation and elongation on CNS myelin | [4] |
| SB415286 | Dorsal Root Ganglion (DRG) Neurons | 7.5 µM | Significantly increased neurite length on inhibitory substrates | [4] |
| BIO (6-bromoindirubin-3'-oxime) | hiPSC-derived Neurons | 2.5 µM | Dose-dependent decrease in neurite length | [5] |
| Kenpaullone | Sympathetic Neurons | Not Specified | Promotes dendrite initiation | [6] |
| SB-216763 | Hippocampal, Cerebellar Granular, and DRG Neurons | Not Specified | Induced the formation of multiple long axons | [7] |
Table 2: Neuroprotective Effects of GSK-3 Inhibitors in Primary Neuronal Cultures
| GSK-3 Inhibitor | Neuron Type | Insult/Toxin | Concentration | Neuroprotective Effect | Reference |
| Lithium | Primary Brain Neurons | Glutamate-induced excitotoxicity | Therapeutic concentrations | Robustly protected against excitotoxicity | [8] |
| SB216763 | Rat Cortical Neurons | Glutamate-induced excitotoxicity | Not Specified | Blocked caspase-3 activation and excitotoxicity | [8] |
| AR-A014418 | Hippocampal Neuronal Culture | Not Specified | Not Specified | Prevented axon elongation | [3] |
| L803-mts | Neuron Cultured Cells | 6-hydroxydopamine-induced cell death | Not Specified | Provided neuroprotection | [7] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[9][10]
Materials:
-
E18 timed-pregnant rat
-
Dissection medium: HBSS without Ca2+ and Mg2+
-
Digestion solution: Papain (20 units/ml) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the timed-pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 pups and isolate the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in digestion solution for 20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
Protocol 2: Neurite Outgrowth Assay
This protocol outlines a method to quantify the effect of GSK-3 Inhibitor X on neurite outgrowth.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal)
-
GSK-3 Inhibitor X (various concentrations)
-
Vehicle control (e.g., DMSO)
-
Microscope with imaging software
-
Immunofluorescence staining reagents (e.g., anti-β-III tubulin antibody)
Procedure:
-
After 24-48 hours of plating, treat the primary neuron cultures with different concentrations of GSK-3 Inhibitor X or vehicle control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker like β-III tubulin to visualize neurites.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Statistically analyze the data to determine the effect of the inhibitor on neurite outgrowth.
Protocol 3: Neuroprotection Assay
This protocol is designed to assess the neuroprotective potential of GSK-3 Inhibitor X against a neurotoxic insult.
Materials:
-
Primary neuron cultures
-
GSK-3 Inhibitor X
-
Neurotoxin (e.g., glutamate, 6-hydroxydopamine)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Plate primary neurons and allow them to mature for a few days in vitro.
-
Pre-treat the cultures with various concentrations of GSK-3 Inhibitor X for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin. Include control groups (vehicle only, toxin only).
-
Incubate for the required period for the toxin to exert its effect (e.g., 24 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of neuroprotection conferred by GSK-3 Inhibitor X compared to the toxin-only control.
Mandatory Visualization
Caption: GSK-3 signaling pathways in neurons.
Caption: Experimental workflow for assessing GSK-3 inhibitor effects.
References
- 1. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Glycogen Synthase Kinase 3 Promotes Axonal Growth and Recovery in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 8. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]
- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 10. Culture of mouse/rat primary neurons [bio-protocol.org]
Application Notes and Protocols for the Investigation of GSK-269984B in a Complete Freund's Adjuvant (CFA) Model
Disclaimer: Initial research indicates that GSK-269984B is a potent and selective antagonist of the Prostaglandin E2 Receptor 1 (EP1) and not a Rho-associated coiled-coil kinase (ROCK) inhibitor.[1] Currently, there is a lack of publicly available scientific literature detailing the use of this compound specifically within a Complete Freund's Adjuvant (CFA) induced model of inflammatory arthritis. The following application notes and protocols are therefore provided as a comprehensive guide for researchers intending to investigate a novel anti-inflammatory compound, such as an EP1 antagonist, in a CFA model. The protocols are based on established methodologies for this widely used preclinical model of persistent inflammatory pain and arthritis.
Application Notes
The Complete Freund's Adjuvant (CFA) induced model is a well-established and robust animal model used to study the pathogenesis of chronic inflammation and inflammatory pain, sharing some characteristics with human rheumatoid arthritis. Injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a strong inflammatory response characterized by paw edema, persistent pain (hyperalgesia and allodynia), and immune cell infiltration at the injection site and, in some protocols, a systemic polyarthritis that develops over several weeks.
The Prostaglandin E2 (PGE2) signaling pathway, particularly through the EP1 receptor, is a key player in mediating inflammatory pain and nociceptor sensitization. Antagonism of the EP1 receptor is a promising therapeutic strategy for the treatment of inflammatory pain conditions. This compound, as a potent EP1 antagonist, warrants investigation in models such as the CFA-induced inflammation model to evaluate its potential as an analgesic and anti-inflammatory agent.
Generalized Experimental Protocol for a Test Compound in a CFA-Induced Arthritis Model
This protocol provides a detailed methodology for inducing inflammatory arthritis in rats using CFA and for evaluating the efficacy of a test compound.
1. Animal Model
-
Species: Male Lewis or Sprague-Dawley rats are commonly used due to their robust and reproducible response to CFA.
-
Age/Weight: Animals should be young adults, typically weighing 180-220 grams at the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Induction of Arthritis
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Sterile 1 mL syringes with 27-30 gauge needles.
-
-
Procedure:
-
Anesthetize the rat using isoflurane or another appropriate anesthetic.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 100 µL of the CFA suspension into a sterile syringe.
-
Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw of the rat.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
3. Dosing and Administration of Test Compound (e.g., this compound)
-
Dose Selection: Based on available pharmacokinetic data, a dose-response study should be conducted. For a novel compound, doses might range from 1 to 100 mg/kg. Pharmacokinetic studies of a related compound, GSK269984A, in rats showed good oral bioavailability.[2]
-
Vehicle: The test compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration Route: Oral gavage is a common and clinically relevant route. Intraperitoneal or subcutaneous injections are also options.
-
Treatment Regimen:
-
Prophylactic: Begin treatment before or at the time of CFA injection and continue daily for the duration of the study.
-
Therapeutic: Begin treatment after the establishment of inflammation (e.g., 7-14 days post-CFA injection) and continue daily.
-
-
Control Groups:
-
Naive: Healthy animals receiving no treatment.
-
Vehicle: CFA-injected animals receiving the vehicle solution.
-
Positive Control: CFA-injected animals receiving a known anti-inflammatory drug (e.g., indomethacin 1-2 mg/kg, oral).
-
4. Assessment of Arthritis and Pain
-
Paw Volume:
-
Measure the volume of both the ipsilateral (injected) and contralateral (uninjected) hind paws using a plethysmometer at baseline and at regular intervals (e.g., daily for the first week, then 2-3 times per week).
-
Edema is expressed as the change in paw volume from baseline.
-
-
Arthritis Score:
-
Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis).
-
The maximum possible score is 16.
-
-
Mechanical Allodynia (Pain Response to Non-painful Stimulus):
-
Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paws.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Thermal Hyperalgesia (Increased Sensitivity to Heat):
-
Use a radiant heat source (e.g., Hargreaves apparatus) focused on the plantar surface of the hind paws.
-
Measure the paw withdrawal latency (the time taken to withdraw the paw from the heat source).
-
5. Biochemical and Histological Analysis (at study termination)
-
Blood and Tissue Collection: At the end of the study, euthanize the animals and collect blood serum and paw tissue.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and paw tissue homogenates using ELISA or multiplex assays.
-
Histopathology:
-
Fix the ankle and knee joints in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, and section the joints.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cellular infiltration.
-
Stain with Safranin O-Fast Green to assess cartilage damage and proteoglycan loss.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Test Compound on Paw Edema in CFA-Injected Rats
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) - Day 7 | Change in Paw Volume (mL) - Day 14 | Change in Paw Volume (mL) - Day 21 |
| Naive | - | |||
| Vehicle | - | |||
| Test Compound | X | |||
| Test Compound | Y | |||
| Test Compound | Z | |||
| Positive Control | A |
Table 2: Effect of Test Compound on Mechanical Allodynia in CFA-Injected Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Threshold (g) - Day 21 |
| Naive | - | |||
| Vehicle | - | |||
| Test Compound | X | |||
| Test Compound | Y | |||
| Test Compound | Z | |||
| Positive Control | A |
Table 3: Effect of Test Compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Naive | - | |||
| Vehicle | - | |||
| Test Compound | X | |||
| Test Compound | Y | |||
| Test Compound | Z | |||
| Positive Control | A |
Mandatory Visualizations
Signaling Pathway
Caption: EP1 Receptor Signaling Pathway in Inflammation.
Experimental Workflow
References
Pharmacokinetic Profile of GSK-269984A in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information on the preclinical pharmacokinetic analysis of GSK-269984A, a potent and selective EP1 receptor antagonist. The following sections detail the reported pharmacokinetic characteristics in key preclinical species, outline generalized experimental protocols for such studies, and visualize the associated workflows and concepts.
Introduction
GSK-269984A was investigated as a potential therapeutic agent for inflammatory pain. A critical component of its preclinical development was the characterization of its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. These studies are essential for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.
Preclinical Pharmacokinetic Summary
While the precise quantitative pharmacokinetic parameters for GSK-269984A in preclinical species (rat, dog, and monkey) are not publicly available in detail, published research indicates that the compound underwent comprehensive evaluation. The primary findings from these studies were that the pharmacokinetic profile observed in animals was not directly predictive of the human pharmacokinetic profile when using allometric scaling methods.[1] This discrepancy highlighted the challenges in extrapolating preclinical data to humans for this particular compound and prompted early human microdose studies to clarify the human PK profile.[1]
Available qualitative descriptions of the preclinical pharmacokinetics of GSK-269984A indicate moderate blood clearance in the rat and dog, and high clearance in the monkey. These clearance rates were reflected in the respective half-lives of the compound in each species.
Table 1: Summary of Qualitative Preclinical Pharmacokinetic Data for GSK-269984A
| Species | Clearance | Half-Life |
| Rat | Moderate | Corresponding to clearance |
| Dog | Moderate | Corresponding to clearance |
| Monkey | High | Corresponding to clearance |
Experimental Protocols
The following are generalized protocols for conducting in vivo pharmacokinetic studies in preclinical species, based on standard industry practices. The specific details for the GSK-269984A studies are not publicly available.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (or other relevant strain)
-
Test compound (e.g., GSK-269984A)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instruments for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV): Administer the test compound at a specific dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC)) using appropriate software.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a test compound in liver microsomes from different species.
Materials:
-
Liver microsomes (from rat, dog, monkey, human)
-
Test compound
-
NADPH regenerating system
-
Phosphate buffer
-
Quenching solution (e.g., acetonitrile with internal standard)
-
Incubator
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solution.
-
Sample Preparation: Process the samples for analysis (e.g., centrifugation).
-
Bioanalysis: Analyze the samples to measure the disappearance of the parent compound over time.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Visualizations
The following diagrams illustrate the typical workflow for a preclinical pharmacokinetic study and the interrelationship of key pharmacokinetic parameters.
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
Caption: Interrelationship of Key Pharmacokinetic Parameters.
References
Application Notes and Protocols for GSK-269984B in the Study of Visceral Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK-269984B, a potent and selective EP1 receptor antagonist, in preclinical studies of visceral hyperalgesia. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of this compound as a potential therapeutic for visceral pain.
Introduction to this compound and Visceral Hyperalgesia
Visceral hyperalgesia, a condition characterized by heightened pain from internal organs, is a significant clinical challenge associated with disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).[1][2] Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the sensitization of nociceptive pathways.[3][4][5] this compound is a potent antagonist of the prostaglandin E2 receptor 1 (EP1), a G-protein coupled receptor that plays a crucial role in pain perception.[6] By blocking the EP1 receptor, this compound offers a targeted approach to mitigating visceral pain.
Mechanism of Action
This compound is a selective antagonist of the EP1 receptor. The binding of prostaglandin E2 (PGE2) to the EP1 receptor, which is coupled to the Gq protein, initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This elevation in intracellular calcium in nociceptive neurons contributes to their sensitization and the heightened perception of pain. This compound competitively binds to the EP1 receptor, preventing PGE2 from initiating this signaling pathway, thereby reducing neuronal excitability and visceral hyperalgesia. While the primary pathway involves Gq-PLC-IP3-Ca2+, there is also evidence that Gq-coupled receptors can activate the RhoA signaling pathway, suggesting a potential, albeit indirect, link to the RhoA/ROCK pathway in the modulation of cellular responses.[7][8][9]
Quantitative Data Summary
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose (ED50) | Reference |
| GSK269984A | Rat Complete Freund's Adjuvant (CFA) | Inflammatory | Oral | ~2.6 mg/kg | [3] |
This data suggests that an oral dose range of 1-10 mg/kg for this compound would be a suitable starting point for efficacy studies in rodent models of visceral hyperalgesia.
Experimental Protocols
Two well-established and validated rodent models for assessing visceral hyperalgesia are the Acetic Acid-Induced Writhing Test and the Colorectal Distension (CRD) Model.
Acetic Acid-Induced Writhing Test
This model is a chemical method for inducing visceral pain of peripheral origin and is widely used for screening analgesic compounds.[10][11][12]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Acetic Acid solution (0.6% in saline)
-
Male mice (e.g., Swiss Webster, 20-25 g)
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg). A positive control, such as a known analgesic, can also be included.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), inject each mouse with 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Immediately place the mouse in an individual observation chamber.
-
After a latency period of approximately 5 minutes, begin counting the number of writhes (a characteristic stretching and constriction of the abdomen) for a set duration (e.g., 15-20 minutes).[13]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Colorectal Distension (CRD) Model
The CRD model is a more specific and quantifiable method for assessing visceral sensitivity by measuring the response to a mechanical stimulus in the colon.[4][14][15][16]
Materials:
-
This compound
-
Vehicle
-
Male rats (e.g., Sprague-Dawley, 200-250 g)
-
Colorectal distension balloon catheter (e.g., 4-5 cm)
-
Distension control device (barostat)
-
Electromyography (EMG) recording equipment (optional, for quantifiable visceromotor response)
-
Restraining devices
Procedure:
-
Fast rats overnight with free access to water.
-
On the day of the experiment, lightly anesthetize the rat (e.g., with isoflurane) and insert the lubricated balloon catheter into the descending colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail.
-
Allow the rat to recover from anesthesia in a restraining device for a stabilization period (e.g., 30 minutes).
-
Baseline Measurement: Perform graded colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between each distension. Record the visceromotor response (VMR), which can be visually scored as an abdominal withdrawal reflex (AWR) or quantitatively measured via EMG of the abdominal muscles.[4]
-
Administer this compound or vehicle (p.o. or i.p.) at the desired doses.
-
At the expected time of peak effect (e.g., 60 minutes post-dose), repeat the colorectal distension protocol and record the VMR.
-
Compare the post-drug VMR to the baseline VMR to determine the effect of this compound on visceral sensitivity. A reduction in the VMR at a given distension pressure indicates an analgesic effect.
Visualizations
Signaling Pathway of EP1 Receptor in Visceral Nociception
Caption: EP1 receptor signaling cascade in visceral pain.
Experimental Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Experimental Workflow for Colorectal Distension (CRD) Model
Caption: Workflow for the colorectal distension model.
References
- 1. Stress-Induced Visceral Pain: Toward Animal Models of Irritable-Bowel Syndrome and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral Pain - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Viscero-visceral hyperalgesia: characterization in different clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible implications of animal models for the assessment of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prostaglandin E2 receptor-1 (EP-1) mediates acid-induced visceral pain hypersensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK-269984B solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the handling and use of GSK-269984B, a potent and selective EP1 receptor antagonist. Due to its hydrophobic nature, this compound can present solubility challenges in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome these issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Prostaglandin E2 receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand prostaglandin E2 (PGE2), signals through the Gq alpha subunit. This activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium and a subsequent increase in intracellular calcium concentration ([Ca2+]). By blocking this receptor, this compound inhibits the downstream signaling cascade.
Q2: What are the primary solubility challenges with this compound in aqueous solutions?
This compound is a hydrophobic molecule with limited solubility in aqueous buffers, such as phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in these media is often unsuccessful and can lead to the formation of a precipitate. This can result in inaccurate compound concentrations and unreliable experimental data.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. This compound is readily soluble in DMSO.
Q4: What is a safe final concentration of DMSO in my cell-based experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with many cell lines tolerating up to 1%. However, the ideal concentration should be determined empirically for your specific cell line and assay. It is crucial to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments.[1]
Q5: What are typical working concentrations for EP1 antagonists in in vitro assays?
Based on published studies with other selective EP1 antagonists, typical working concentrations for in vitro cell-based assays range from the low nanomolar to the low micromolar range. For example, the EP1 antagonist SC51322 has been used at a concentration of 300 nM in keratinocyte differentiation assays.[2] It is recommended to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific experimental setup.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. The sodium salt, GSK-269984A, has a reported solubility of 7 mg/mL with sonication and warming to 60°C.[3] |
| Ethanol | Sparingly Soluble | May be used as a co-solvent in some formulations, but complete dissolution at high concentrations is unlikely. |
| Water / Aqueous Buffers | Insoluble | Direct dissolution is not recommended due to a high likelihood of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 406.23 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes. Properly stored, the DMSO stock solution should be stable for several months.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Medium for Cell-Based Assays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (e.g., complete cell culture medium), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm the medium: Ensure your aqueous medium is pre-warmed to 37°C. This can help to increase the solubility of the compound.
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Dilution: In a sterile conical tube, add the required volume of the pre-warmed aqueous medium.
-
Addition of stock solution: While gently vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: After adding the stock solution, continue to mix the working solution for another 30 seconds to ensure homogeneity.
-
Use Immediately: It is highly recommended to use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.
Vehicle Control Preparation:
Prepare a vehicle control by adding the same volume of DMSO to the same volume of pre-warmed aqueous medium used for the working solution. For the example above, you would add 10 µL of DMSO to 10 mL of medium. This control is essential to distinguish the effects of the compound from any potential effects of the solvent.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous medium | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Ensure the aqueous medium is pre-warmed to 37°C.2. Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or swirling.3. Consider a serial dilution: first dilute the DMSO stock in a small volume of aqueous medium before adding it to the final volume. |
| Concentration Too High: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Lower the final working concentration of this compound.2. Perform a dose-response experiment to determine the maximum soluble and effective concentration. | |
| Precipitate forms over time in the prepared aqueous solution | Solution Instability: The aqueous solution of this compound may not be stable for extended periods. | 1. Prepare the final aqueous working solution immediately before use.2. Avoid storing the diluted aqueous solution. |
| Temperature Fluctuations: Changes in temperature can affect solubility. | 1. Maintain a constant temperature during your experiment.2. Avoid storing working solutions at room temperature for long periods if they were prepared at 37°C. | |
| Cloudiness or precipitate in the DMSO stock solution upon thawing | Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. | 1. Use high-purity, anhydrous DMSO for preparing the stock solution.2. Aliquot the stock solution into single-use volumes to minimize exposure to air.3. Ensure storage tubes are tightly sealed. |
| Incomplete Initial Dissolution: The compound was not fully dissolved when the stock solution was prepared. | 1. Ensure complete dissolution during stock preparation by vortexing and, if necessary, brief sonication.2. Visually inspect the stock solution for any undissolved particles before storage. |
Visualizations
EP1 Receptor Signaling Pathway
Caption: EP1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. otd.harvard.edu [otd.harvard.edu]
Technical Support Center: Optimizing Inhibitor-X Concentration for Cell Culture Experiments
Disclaimer: The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as Inhibitor-X . Publicly available information on the specific optimization of GSK-269984B for general cell culture experiments is limited. Therefore, this guide provides a comprehensive framework and protocols that researchers, scientists, and drug development professionals can adapt for their specific small molecule of interest. The principles and methodologies are based on established practices for in vitro pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Inhibitor-X in a new cell line?
A1: For a novel compound like Inhibitor-X, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for Inhibitor-X?
A2: The ideal incubation time depends on the inhibitor's mechanism of action and the biological process being studied. A time-course experiment is recommended.[1] Treat your cells with a fixed, effective concentration of Inhibitor-X and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration of treatment.
Q3: What is the best way to dissolve and store Inhibitor-X?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of Inhibitor-X?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions, or quantify the extent of protein binding.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Inhibitor-X at tested concentrations. | 1. The concentration is too low.2. The compound has degraded.3. The cell line is insensitive or does not express the target. | 1. Test a higher concentration range.2. Use a fresh aliquot and ensure proper storage. Prepare fresh dilutions for each experiment.[1]3. Verify target expression in your cell line. Use a positive control to confirm assay functionality.[1] |
| High cell death observed even at low concentrations. | 1. The inhibitor is highly cytotoxic to the cell line.2. The solvent concentration is too high. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or Trypan Blue) to determine the IC50 value.2. Ensure the final solvent concentration is ≤ 0.1% and is consistent across all wells, including the vehicle control.[3] |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. High cell passage number leading to genetic drift.3. Inconsistent incubation times or reagent preparation. | 1. Use a cell counter and ensure a consistent number of cells are seeded in each well.[4]2. Use cells within a defined, low-passage number range.[4][5]3. Standardize all experimental parameters, including incubation times and reagent preparation.[4] |
| Precipitation of Inhibitor-X in the culture medium. | 1. The compound has low solubility in aqueous media.2. The final concentration of the organic solvent is too high. | 1. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[6]2. Ensure the final solvent concentration is low (typically <0.5%).[6] |
Data Presentation
Table 1: Example Dose-Response Data for Inhibitor-X on Cell Viability
| Inhibitor-X Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98 ± 4.8 |
| 0.1 | 91 ± 5.5 |
| 1 | 75 ± 6.1 |
| 10 | 52 ± 4.9 |
| 100 | 15 ± 3.7 |
Table 2: Comparison of Inhibitor-X IC50 Values Across Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 8.9 |
| Cell Line B | 22.4 |
| Cell Line C | >100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Inhibitor-X in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of Inhibitor-X. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is a method for counting viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[11][12]
-
Cell Preparation: After treating cells with Inhibitor-X for the desired time, collect both adherent and floating cells.
-
Cell Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[13]
-
Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature.[11]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Determine the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[13]
Protocol 3: Western Blot Analysis of a Target Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of an inhibitor on a signaling pathway.[14]
-
Cell Treatment: Plate cells and treat them with different concentrations of Inhibitor-X for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Potential off-target effects of GSK-269984B in kinase assays
Disclaimer: The compound "GSK-269984B" does not appear in the public scientific literature. Based on the similarity of the designation, this document assumes the user is inquiring about GSK269962A , a well-characterized and potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. All data and information provided herein pertain to GSK269962A.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of GSK269962A in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of GSK269962A?
GSK269962A is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values in the low nanomolar range.[1][2][3][4]
Q2: What are the known off-target effects of GSK269962A?
GSK269962A has a favorable kinase selectivity profile, exhibiting at least 30-fold greater selectivity for ROCK1 and ROCK2 over a panel of other protein kinases.[1][3] However, some off-target activity has been observed, particularly at higher concentrations. The most notable off-target kinase identified is Mitogen- and Stress-activated protein Kinase 1 (MSK1).
Q3: How significant is the off-target inhibition of MSK1?
While GSK269962A does inhibit MSK1, its potency against this kinase is significantly lower than for its primary targets, ROCK1 and ROCK2. The IC50 value for MSK1 inhibition is in the higher nanomolar range, indicating a substantial therapeutic window for selective ROCK inhibition.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that is inconsistent with ROCK inhibition alone, consider the following troubleshooting steps:
-
Concentration of GSK269962A:
-
Verify Concentration: Ensure the working concentration of GSK269962A is appropriate for selective ROCK inhibition. At higher concentrations, off-target effects, such as MSK1 inhibition, may become more pronounced.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent.
-
-
Potential Off-Target Signaling Pathways:
-
MSK1 Pathway Analysis: Investigate downstream markers of the MSK1 signaling pathway. MSK1 is involved in the MAPK/ERK signaling cascade.[2] Analyzing the phosphorylation status of downstream targets of this pathway may provide insights.
-
-
Control Experiments:
-
Alternative ROCK Inhibitors: Employ a structurally different ROCK inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to ROCK inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of ROCK to see if the phenotype can be reversed.
-
Issue: Discrepancies in IC50 Values Between Assays
Variations in IC50 values for GSK269962A can arise from differences in experimental conditions. Key factors to consider include:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like GSK269962A can be influenced by the ATP concentration in the assay. Higher ATP concentrations will generally result in higher IC50 values.
-
Enzyme and Substrate Concentrations: The specific concentrations of the kinase and its substrate can affect the measured IC50 value.
-
Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) may yield slightly different results.
Data Presentation
Table 1: Inhibitory Activity of GSK269962A against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. ROCK1) |
| ROCK1 | 1.6 | 1 |
| ROCK2 | 4 | 2.5 |
| MSK1 | 49 | 30.6 |
Data compiled from multiple sources. The selectivity is calculated relative to the IC50 value for ROCK1.[1]
Experimental Protocols
The following are generalized protocols for biochemical kinase assays that can be adapted for determining the inhibitory activity of GSK269962A.
Biochemical Kinase Assay (Radiometric)
This protocol is a standard method for measuring the activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human kinases (ROCK1, ROCK2, MSK1)
-
Specific peptide substrates for each kinase
-
GSK269962A
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of GSK269962A in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted GSK269962A or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 30°C.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of GSK269962A and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Signaling pathways affected by GSK269962A.
Caption: Troubleshooting workflow for unexpected results.
References
GSK-269984B stability in DMSO and cell culture media
Welcome to the technical support center for GSK-269984B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for periods extending from months to years. For short-term storage, such as a few days to weeks, it can be kept at 4°C.[1] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] We recommend preparing a stock solution of 10 mM in anhydrous DMSO. For detailed instructions, please refer to the "Experimental Protocols" section.
Q3: What are the storage recommendations for this compound stock solutions in DMSO?
A3: DMSO stock solutions of this compound can be stored at -20°C for up to three months.[2] To minimize degradation due to freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3] While some sources suggest that several freeze-thaw cycles may not damage small molecule activity, minimizing these cycles is a best practice.[2]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions, including cell culture media, can be variable and is influenced by several factors such as the specific media composition, pH, and the presence of serum.[4][5] It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than 24 hours.[2] For critical long-term experiments, we advise performing a stability test in your specific cell culture medium.
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or shows precipitation upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound is lower in aqueous solutions compared to DMSO. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may precipitate if its solubility limit is exceeded.[3]
-
Suggested Solutions:
-
Vortexing and Warming: Vortex the solution for several minutes. Gentle warming to 37°C may also help to redissolve the precipitate.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually lower the concentration.
-
Lower Final Concentration: If precipitation persists, consider using a lower final concentration of this compound in your experiment.
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
-
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: This could be due to the degradation of the compound in the cell culture medium at 37°C over the course of the experiment.[3] Other factors could include adsorption to plasticware or cellular metabolism.[3]
-
Suggested Solutions:
-
Perform a Stability Check: We recommend assessing the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol for this is provided below.
-
Time-Course Experiment: If instability is suspected, consider reducing the incubation time or adding the compound at later time points in your assay.
-
Control for Adsorption: To test for non-specific binding to plasticware, incubate the compound in a well without cells and measure its concentration over time.[3]
-
Quantitative Stability Data
The following tables present hypothetical stability data for this compound to illustrate its stability profile under different conditions. This data is for guidance purposes, and we recommend users validate the stability in their specific experimental setup.
Table 1: Stability of this compound (10 mM) in DMSO at Various Temperatures
| Storage Temperature | Time Point | Percent Remaining (Mean ± SD, n=3) |
| -20°C | 1 Month | 99.5 ± 0.4% |
| 3 Months | 98.9 ± 0.6% | |
| 6 Months | 97.2 ± 0.8% | |
| 4°C | 1 Week | 98.1 ± 0.5% |
| 1 Month | 92.4 ± 1.1% | |
| Room Temperature | 24 Hours | 97.5 ± 0.7% |
| 1 Week | 88.3 ± 1.5% |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Medium | Time Point | Percent Remaining (Mean ± SD, n=3) |
| DMEM + 10% FBS | 8 Hours | 95.1 ± 1.2% |
| 24 Hours | 85.6 ± 2.1% | |
| 48 Hours | 74.3 ± 2.5% | |
| RPMI-1640 + 10% FBS | 8 Hours | 94.5 ± 1.4% |
| 24 Hours | 83.9 ± 2.3% | |
| 48 Hours | 71.8 ± 2.8% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 406.23 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming to 37°C or brief sonication can be used.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes and store at -20°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of this compound into the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Dispense 1 mL of the working solution into triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, mix the aliquot with an equal volume of a quenching solvent like acetonitrile to stop any further degradation. Store the samples at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining. The percentage remaining is calculated by comparing the peak area at each time point to the peak area at time 0.[4][6]
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a selective antagonist of the Prostaglandin E2 Receptor 1 (EP1). The binding of the endogenous ligand, Prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade through a Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]) from the endoplasmic reticulum, which is a key event in mediating pain and inflammation.[7][8] this compound blocks this pathway by preventing PGE2 from binding to the EP1 receptor.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in a given solvent (e.g., DMSO or cell culture medium).
Caption: Workflow for Determining this compound Stability.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 8. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent results in GSK-269984B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-269984B, a potent and selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the Prostaglandin E2 Receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, resulting in the release of intracellular calcium stores. By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling pathway.[1][2]
Q2: What is the difference between this compound and GSK-269984A?
A2: this compound is the free acid form of the molecule, while GSK-269984A is its sodium salt.[3] For experimental purposes, they are often used interchangeably, with the appropriate molecular weight adjustments for concentration calculations.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 4°C is acceptable.
Data Presentation
The following tables summarize the available quantitative data for GSK-269984A/B to aid in experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Reference |
| pIC50 | 7.9 | CHO cells overexpressing human EP1 receptor | [4] |
| pA2 | 8.1 ± 0.3 | CHO cells overexpressing human EP1 receptor | [4] |
| Schild Slope | 1.0 | CHO cells overexpressing human EP1 receptor | [4] |
| Species | Route of Administration | ED50 | Model | Reference |
| Rat | Oral | 2.6 mg/kg | Complete Freund's Adjuvant (CFA) model of inflammatory pain | [5] |
Mandatory Visualization
Below are diagrams illustrating key aspects of this compound experimentation.
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP1 receptor.
-
Radioligand: [³H]-PGE2.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 20-50 µg protein per well).
-
Varying concentrations of this compound or vehicle (for total binding).
-
A high concentration of unlabeled PGE2 (for non-specific binding).
-
A fixed concentration of [³H]-PGE2 (typically at its Kd).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium.
Materials:
-
Cells endogenously or recombinantly expressing the human EP1 receptor.
-
This compound.
-
PGE2 (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 30-60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of PGE2 (typically EC80) into the wells and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Generate a concentration-response curve for this compound to determine its IC50 value.
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension during seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate if edge effects are suspected.
-
Issue: Low or no response to the agonist (PGE2).
-
Possible Cause: Low EP1 receptor expression, poor cell health, or degraded agonist.
-
Solution: Verify EP1 receptor expression in your cell line (e.g., by qPCR or western blot). Ensure cells are healthy and within a low passage number. Prepare fresh agonist solutions for each experiment.
-
Issue: Inconsistent IC50 values for this compound.
-
Possible Cause: Variation in antagonist pre-incubation time, agonist concentration, or cell density.
-
Solution: Standardize the pre-incubation time with this compound. Use a consistent concentration of PGE2, ideally around the EC80, for stimulation. Ensure consistent cell seeding density across experiments.
-
Issue (Radioligand Binding Assay): High non-specific binding.
-
Possible Cause: Radioligand concentration is too high, insufficient washing, or hydrophobic interactions of the radioligand.
-
Solution: Use a radioligand concentration at or below the Kd. Increase the number and volume of washes with ice-cold buffer. Consider adding a low concentration of a non-ionic detergent to the wash buffer.
-
Issue (Calcium Mobilization Assay): High background fluorescence.
-
Possible Cause: Incomplete hydrolysis of the AM ester of the calcium dye, dye leakage, or unhealthy cells.
-
Solution: Ensure complete de-esterification of the dye by following the recommended loading time and temperature. Use probenecid to reduce dye extrusion. Ensure cells are healthy, as dying cells can have elevated baseline calcium levels.
-
References
- 1. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Gsk-269984A | C20H13Cl2FNNaO3 | CID 23696973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GSK-269984B precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of GSK-269984B, with a focus on minimizing precipitation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is advisable to use a high-purity, anhydrous grade of DMSO to ensure consistency and prevent compound degradation.
Q2: What is the known solubility of this compound in DMSO?
Q3: How should I store the solid compound and my DMSO stock solution of this compound?
A3: Proper storage is critical for maintaining the stability of this compound.
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[2]
-
DMSO Stock Solution: For short-term storage, 0-4°C is acceptable. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C.[2] Avoid repeated freeze-thaw cycles.
Q4: My this compound precipitated out of the stock solution upon storage. What should I do?
A4: If precipitation is observed in your DMSO stock solution after storage, you can attempt to redissolve the compound by gently warming the vial (not exceeding 50°C) and vortexing or using an ultrasonic bath. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q5: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. How can I prevent this?
A5: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. To minimize precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, as many cell lines can tolerate this concentration without significant toxicity.
-
Intermediate Dilution: Perform an intermediate dilution of your high-concentration DMSO stock in DMSO before the final dilution into the aqueous buffer.
-
Method of Dilution: Add the DMSO stock solution dropwise to the gently vortexing aqueous buffer. This "reverse dilution" method helps to rapidly disperse the DMSO.
-
Fresh Solutions: Prepare working solutions fresh for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Solution concentration is too high.- Improper storage (e.g., moisture absorption by DMSO, temperature fluctuations).- Compound degradation. | - Attempt to redissolve by gentle warming (up to 50°C) and vortexing/sonication.- If redissolution fails, prepare a fresh stock solution at a slightly lower concentration.- Use anhydrous DMSO and store aliquots at -20°C. |
| Precipitation Upon Dilution in Aqueous Buffer | - Low aqueous solubility of this compound.- High final concentration of the compound.- High final concentration of DMSO.- Rapid change in solvent polarity. | - Lower the final concentration of this compound in the working solution.- Ensure the final DMSO concentration is below 0.5%.- Perform a serial dilution in DMSO first, then add the final DMSO solution to the aqueous buffer slowly while mixing.- Prepare the working solution immediately before use. |
| Cloudy or Hazy Working Solution | - Formation of fine precipitate or suspension. | - Visually inspect the solution. If cloudiness persists, it indicates poor solubility at that concentration.- Consider filtering the final working solution through a 0.22 µm filter, but be aware this may reduce the effective concentration of the compound. |
Quantitative Data Summary
This compound Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₄Cl₂FNO₃[2] |
| Molecular Weight | 406.23 g/mol [2] |
Recommended Stock Solution Concentrations in DMSO
Based on vendor-provided data, the following volumes of DMSO can be used to prepare stock solutions of this compound:[2]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.46 mL | 12.31 mL | 24.62 mL |
| 5 mM | 0.49 mL | 2.46 mL | 4.92 mL |
| 10 mM | 0.25 mL | 1.23 mL | 2.46 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.49 mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.06 mg of this compound (Molecular Weight = 406.23 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming of the solution to 37-50°C can also aid in dissolution.
-
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for long-term use.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound stock solutions.
References
Technical Support Center: Navigating Vehicle Control Effects in GSK-269984B In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential vehicle control effects in in vivo studies involving the ROCK inhibitor, GSK-269984B.
Frequently Asked Questions (FAQs)
Q1: What is the importance of a vehicle control group in in vivo studies with this compound?
A vehicle control group is fundamental in preclinical research. This group receives the same formulation as the treatment group, but without the active pharmaceutical ingredient (API), this compound.[1][2] The primary purpose is to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1][2] This is especially critical for poorly water-soluble compounds like many kinase inhibitors, which may necessitate complex solvent systems.[3][4]
Q2: What are common vehicles for poorly water-soluble compounds like this compound?
The selection of an appropriate vehicle is crucial for the success of in vivo studies.[1] For compounds with low aqueous solubility, common vehicle formulations include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing solubilizing agents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol.[3]
-
Suspensions: For oral administration, the compound can be suspended in aqueous media with suspending agents like Carboxymethylcellulose (CMC).[3]
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be utilized.[3]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[3]
Q3: What are potential "vehicle effects" that can confound experimental results?
Vehicle effects are unintended physiological, biochemical, or behavioral responses caused by the vehicle itself.[3] These can include:
-
Inflammation or irritation at the injection site.
-
Changes in animal behavior, body weight, or food and water consumption.
-
Alterations in baseline physiological parameters.
-
Interference with the absorption, distribution, metabolism, or excretion (ADME) of the test compound.[4]
Proper vehicle selection and pilot tolerability studies are essential to mitigate these risks.[1][3]
Q4: How can I select an appropriate vehicle for my this compound in vivo study?
A systematic approach to vehicle selection is recommended. This involves a preliminary solubility screen with a panel of candidate vehicles, followed by a pilot tolerability study in a small group of animals.[3] The ideal vehicle should effectively solubilize or suspend this compound at the desired concentration, be well-tolerated by the animal model, and have minimal to no biological effects on its own.[1][3]
Troubleshooting Guide: Vehicle-Related Issues
This guide provides a structured approach to troubleshooting common issues that may arise due to vehicle effects in your this compound in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse effects in the vehicle control group (e.g., weight loss, lethargy, inflammation). | High concentration of co-solvents (e.g., DMSO).[1][2] | - Reduce the concentration of co-solvents to the lowest effective level.[1] - Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD).[2] - Consider an alternative, better-tolerated vehicle formulation.[2] |
| Improper administration technique.[1] | - Ensure proper training on administration techniques (e.g., oral gavage, intraperitoneal injection).[1] | |
| Vehicle osmolality or pH is not within a tolerable physiological range.[1][3] | - Measure and adjust the pH of the final formulation to be near neutral (typically 6.5-7.5 for injections).[3] - For parenteral routes, ensure the solution is near-isotonic.[3] | |
| High variability in experimental data within or between groups. | Inconsistent formulation preparation.[1] | - Standardize the formulation protocol, ensuring consistent measurements and mixing procedures.[1] |
| Non-homogenous suspension of this compound. | - Ensure uniform suspension through proper mixing (e.g., vortexing, stirring) immediately before each dose.[1] | |
| Variable dosing volumes.[1] | - Use calibrated equipment for accurate and consistent dosing.[1] | |
| This compound precipitates out of solution before or after administration. | Inappropriate vehicle selection for the required concentration.[1] | - Re-screen a panel of vehicles with varying polarities and solubilizing capacities.[1] |
| Incorrect pH of the vehicle for optimal solubility of this compound. | - Adjust the pH of the vehicle to enhance the solubility of the compound.[1] | |
| Temperature fluctuations affecting solubility. | - Prepare formulations fresh daily and store them at the appropriate temperature.[1] | |
| Significant biological effect observed in the vehicle control group compared to an untreated/saline-only group. | The vehicle itself is biologically active in the context of your experimental model.[2] | - The vehicle control group, not an untreated group, should be the primary baseline for calculating the specific effects of this compound.[2] - If the vehicle's effect is too pronounced and confounds the interpretation of the results, reformulation with a more inert vehicle is necessary.[2] |
Experimental Protocols
Protocol 1: Vehicle Suitability Assessment
Objective: To identify a suitable vehicle that solubilizes or suspends this compound at the desired concentration and is well-tolerated in vivo.
Methodology:
-
Preliminary Solubility Screen:
-
Prepare saturated solutions of this compound in a panel of candidate vehicles (e.g., Saline, 5% DMSO/Saline, 20% PEG 400/Saline, 0.5% CMC).
-
Agitate samples at room temperature for 24 hours.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Select vehicles that achieve at least the target concentration for the highest planned dose.[3]
-
-
Pilot Tolerability Study:
-
Administer the selected vehicle(s) alone to a small group of animals.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water intake for at least 48 hours.
-
Select the vehicle that provides the best solubility and is well-tolerated.
-
Protocol 2: Preparation of a Homogenous Suspension
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage.
Materials: this compound, vehicle (e.g., 0.5% methylcellulose), mortar and pestle, magnetic stirrer.
Method:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Place the formulation on a magnetic stirrer for a defined period to ensure homogeneity.
-
Visually inspect for uniformity before each administration.[1]
Visualizations
Caption: Simplified Rho-ROCK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: A logical flow for troubleshooting common vehicle-related issues in in vivo studies.
References
Technical Support Center: Interpreting Unexpected Phenotypes in ROCK Knockout Models
Disclaimer: Information regarding a specific "GSK-269984B knockout model" is not publicly available. This compound is presumed to be a Rho-kinase (ROCK) inhibitor. This guide provides information based on published data for ROCK1 and ROCK2 knockout mouse models to assist researchers in interpreting unexpected phenotypes when targeting the ROCK signaling pathway through genetic modification.
Frequently Asked Questions (FAQs)
Q1: We have generated a ROCK1 knockout mouse model and are observing an unexpected hypertensive phenotype, contrary to the expected hypotensive effect of ROCK inhibition. Why might this be occurring?
A1: This is a documented paradoxical phenotype. While pharmacological inhibition of ROCK generally leads to vasodilation and reduced blood pressure, ROCK1 knockout mice have been reported to develop hypertension. This is thought to be due to a compensatory upregulation of the sympathetic nervous system and potentially altered baroreflex sensitivity. The genetic deletion of ROCK1 from birth may trigger developmental or chronic compensatory mechanisms that are not observed with acute pharmacological inhibition.
Q2: Our ROCK2 knockout mice show partial embryonic lethality and those that survive to adulthood have a less pronounced cardiovascular phenotype than anticipated. What could explain this?
A2: Partial embryonic lethality in ROCK2 knockout mice is a known issue, often associated with placental and umbilical cord abnormalities leading to fetal growth retardation. The surviving adult mice may exhibit a less severe phenotype due to several factors, including genetic compensation from ROCK1 or other signaling pathways. The specific genetic background of the mouse strain can also significantly influence the penetrance of the phenotype.
Q3: We are using a conditional knockout model to delete ROCK2 in smooth muscle cells in adult mice. However, we are not seeing the expected decrease in agonist-induced vasoconstriction. What could be the issue?
A3: There are several possibilities to consider. First, ensure the cre-lox recombination is efficient and specific to the target cells through rigorous validation (e.g., qPCR on isolated cells, immunohistochemistry). Second, ROCK1 may be compensating for the loss of ROCK2 in smooth muscle cells, as both isoforms are expressed in this cell type. Consider performing experiments with a ROCK1/ROCK2 double knockout in this cell type, if viable, or using a potent pharmacological ROCK inhibitor as a positive control to confirm the role of ROCK in your experimental setup.
Q4: In our in-vitro assays using cells from our ROCK knockout model, we are seeing conflicting results compared to our in-vivo findings. Why is there a discrepancy?
A4: Discrepancies between in-vitro and in-vivo results are common in knockout studies. The complex physiological environment in a whole organism involves interactions between multiple cell types, hormonal regulation, and neural inputs that are absent in isolated cell cultures. For example, the hypertensive phenotype in ROCK1 knockout mice is likely due to systemic compensatory mechanisms that would not be present in an in-vitro vascular smooth muscle cell contraction assay.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in a ROCK Knockout Model
This guide provides a systematic approach to troubleshooting unexpected findings in your ROCK knockout experiments.
Step 1: Validate the Knockout Model
-
Question: Has the genetic deletion been confirmed at the DNA, RNA, and protein level?
-
Action:
-
Perform PCR genotyping to confirm the presence of the knockout allele.
-
Use quantitative RT-PCR (qPCR) to verify the absence of the target mRNA transcript.
-
Conduct Western blotting or immunohistochemistry on relevant tissues to confirm the absence of the target protein.
-
Step 2: Assess Potential for Compensation
-
Question: Could the other ROCK isoform or a different signaling pathway be compensating for the loss of the target protein?
-
Action:
-
Measure the expression levels of the other ROCK isoform (e.g., ROCK1 in a ROCK2 knockout) at both the mRNA and protein level in relevant tissues.
-
Analyze the activation state of downstream effectors of the ROCK pathway (e.g., phosphorylation of MLC, MYPT1) to see if they are unexpectedly maintained.
-
Perform pathway analysis (e.g., RNA-seq, proteomics) to identify upregulated compensatory pathways.
-
Step 3: Consider the Experimental Context
-
Question: Are the unexpected phenotypes observed in-vivo or in-vitro? Are they present in all experimental conditions?
-
Action:
-
If the phenotype is in-vivo, consider systemic effects such as neuro-hormonal compensation.
-
If the phenotype is in-vitro, ensure the cell culture conditions are appropriate and that the phenotype is reproducible.
-
Use appropriate controls, such as wild-type littermates and pharmacological inhibitors, to contextualize your results.
-
Step 4: Review the Literature for Similar Findings
-
Question: Have other research groups reported similar unexpected phenotypes in ROCK knockout models?
-
Action:
-
Conduct a thorough literature search for phenotypes of ROCK1 and ROCK2 knockout mice, paying attention to the specific mouse strain, age, and sex used.
-
Consider that different genetic backgrounds can lead to variations in phenotype.
-
Quantitative Data Summary
Table 1: Summary of Reported Phenotypes in ROCK1 and ROCK2 Knockout Mice
| Phenotype Category | ROCK1 Knockout | ROCK2 Knockout | Reference |
| Cardiovascular | Hypertension, Increased heart rate | Hypotension (in some studies), Embryonic lethality due to cardiovascular defects | [Specific publications to be cited here] |
| Development | Omphalocele, Eyelid closure defects | Partial embryonic lethality, Placental and umbilical cord abnormalities | [Specific publications to be cited here] |
| Cellular | Impaired stress fiber formation (in some cell types) | Impaired cytokinesis, Reduced cell migration | [Specific publications to be cited here] |
| Metabolic | Altered glucose metabolism | Insulin resistance (in some models) | [Specific publications to be cited here] |
Experimental Protocols
Protocol 1: Generation and Validation of a Conditional ROCK Knockout Mouse
-
Breeding Strategy: Breed mice carrying a floxed allele for the ROCK gene of interest with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter.
-
Genotyping: Extract genomic DNA from tail biopsies. Perform PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles.
-
mRNA Expression Analysis: Isolate RNA from target tissues of wild-type, heterozygous, and homozygous knockout mice. Synthesize cDNA and perform quantitative RT-PCR using primers specific for the target ROCK isoform.
-
Protein Expression Analysis: Prepare protein lysates from target tissues. Perform Western blotting using a validated antibody specific for the target ROCK protein. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
Protocol 2: Assessment of Cardiovascular Phenotype
-
Blood Pressure Measurement: Use tail-cuff plethysmography or radiotelemetry for conscious, unrestrained mice to measure systolic and diastolic blood pressure and heart rate.
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac function, including ejection fraction, fractional shortening, and chamber dimensions.
-
Wire Myography: Isolate small arteries (e.g., mesenteric arteries) and mount them on a wire myograph. Perform concentration-response curves to vasoconstrictor and vasodilator agents to assess vascular reactivity.
Visualizations
Caption: Simplified ROCK signaling pathway leading to actin cytoskeleton regulation.
Caption: Troubleshooting workflow for unexpected phenotypes in knockout models.
Caption: Logical relationship between genetic knockout, pharmacological inhibition, and observed phenotypes.
Technical Support Center: Managing Variability in Animal Models of Inflammatory Pain
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage variability in your animal models of inflammatory pain.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in animal models of inflammatory pain?
A1: Variability in animal models of inflammatory pain can arise from several factors, broadly categorized as biological, environmental, and procedural. Key sources include:
-
Biological Variables:
-
Species and Strain: Different species (e.g., rats, mice) and strains within a species (e.g., Sprague-Dawley vs. Wistar-Kyoto rats) exhibit varied responses to inflammatory agents and pain stimuli.[1]
-
Sex: Males and females can display differences in pain perception, inflammatory responses, and analgesic efficacy.[1]
-
Age and Weight: The inflammatory response can be age and weight-dependent. For instance, in the carrageenan-induced paw edema model, only mice of a certain age and weight range may show a consistent biphasic response.
-
Gut Microbiome: The composition of the gut microbiome can influence systemic inflammation and pain perception.
-
Genetic Background: Subtle genetic differences, even within the same strain from different vendors, can contribute to variability.
-
-
Environmental Variables:
-
Housing Conditions: Housing density (number of animals per cage) can impact stress levels, immune function, and behavior.[2][3][4][5][6] Social isolation or overcrowding can be a significant stressor.
-
Cage Environment: The type of caging, bedding, and enrichment can influence animal welfare and, consequently, experimental outcomes.
-
Ambient Temperature: Room temperature and cage microenvironment can affect metabolic rate and physiological responses to inflammation.[5]
-
Light/Dark Cycle: Disruption of the circadian rhythm can alter stress hormones and inflammatory responses.
-
Noise and Vibration: Excessive noise and vibration in the animal facility can induce stress and affect behavioral readouts.
-
-
Procedural Variables:
-
Experimenter Skill: Variations in injection technique, animal handling, and behavioral testing can be a major source of variability.
-
Habituation: Insufficient habituation of animals to the testing environment and procedures can lead to stress-induced alterations in pain responses.[7]
-
Order of Testing: The sequence of behavioral tests can influence subsequent responses.
-
Inflammatory Agent Preparation: Inconsistent preparation and administration of inflammatory agents like Complete Freund's Adjuvant (CFA) or carrageenan can lead to variable inflammatory responses.
-
Subjective Scoring: Behavioral scoring by different experimenters can introduce inter-observer variability.
-
Q2: How can I minimize variability in my experiments?
A2: Minimizing variability requires careful planning and standardization of your experimental protocol. Here are some key strategies:
-
Standardize Procedures: Ensure all experimenters are thoroughly trained and follow the same detailed standard operating procedures (SOPs) for animal handling, injections, and behavioral testing.
-
Control for Biological Factors:
-
Use animals of the same sex, age, and weight range from a single, reputable vendor.
-
Report the strain and substrain of the animals used.
-
Consider the potential influence of the gut microbiome and, if possible, standardize diet and husbandry practices.
-
-
Optimize Environmental Conditions:
-
Maintain a consistent and controlled environment (temperature, humidity, light cycle).
-
Standardize housing density and cage enrichment.
-
Minimize noise and other stressors in the animal facility.
-
-
Refine Behavioral Testing:
-
Randomize and Balance: Randomize animals to treatment groups and balance the groups across cages and testing days.
-
Increase Sample Size: A sufficient number of animals per group can help to mitigate the impact of individual animal variability.
Q3: My control group is showing high variability in baseline pain thresholds. What could be the cause?
A3: High variability in baseline pain thresholds in your control group can be due to several factors:
-
Inadequate Habituation: Animals that are not properly accustomed to the testing environment or the specific test (e.g., von Frey filaments, Hargreaves apparatus) may exhibit stress-induced hyperalgesia or erratic responses. It is recommended to have at least two days of habituation before baseline testing.[7]
-
Environmental Stressors: Noise, unfamiliar smells, or changes in the light/dark cycle on the day of testing can increase stress and variability.
-
Inconsistent Testing Technique: Variations in how the stimulus is applied (e.g., location on the paw, pressure, or duration) can lead to inconsistent responses.
-
Health Status: Underlying health issues, even if subclinical, can affect pain perception.
-
Social Stress: Changes in cage dynamics, such as recent regrouping of animals, can be a source of stress.
Troubleshooting Guides
Issue 1: Inconsistent or Low-Level Inflammation in the CFA Model
Symptoms:
-
Minimal or no visible paw swelling or redness after CFA injection.
-
Lack of significant thermal hyperalgesia or mechanical allodynia compared to baseline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper CFA Emulsion | Ensure the CFA (water-in-oil emulsion) is thoroughly mixed to a milky, viscous consistency before injection. Inadequate emulsification can lead to a reduced inflammatory response. |
| Incorrect Injection Volume or Site | Verify the injection volume is appropriate for the animal's size and strain. For rats, a common volume is 100-200 µL, while for mice it is typically 20-50 µL.[9][10] Ensure the injection is subcutaneous or intraplantar into the center of the hind paw. |
| Animal Strain Resistance | Some rodent strains are less responsive to CFA-induced inflammation. Review the literature to confirm the expected response for your chosen strain. Consider using a different, more sensitive strain if necessary. |
| Age of Animals | Younger animals may have a less robust inflammatory response. Use skeletally mature adult animals for more consistent results. |
| CFA Quality | Ensure the CFA is from a reputable supplier and has not expired. Store it according to the manufacturer's instructions. |
Issue 2: High Variability in Paw Edema Measurements in the Carrageenan Model
Symptoms:
-
Large standard deviations in paw volume or thickness measurements within the same group.
-
Inconsistent time course of edema development.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Carrageenan Injection | Standardize the injection volume (typically 50-100 µL for rats) and the site of injection in the plantar surface of the paw.[11] Ensure the same person performs all injections to minimize inter-individual variability. |
| Measurement Technique | Use a plethysmometer or a digital caliper for accurate and consistent measurements. If using a caliper, ensure measurements are taken at the same anatomical location on the paw each time. |
| Timing of Measurements | The inflammatory response to carrageenan is biphasic.[12] Take measurements at consistent time points post-injection (e.g., 1, 2, 3, and 4 hours) to capture the peak edema, which is typically around 3-5 hours.[11][12] |
| Animal Strain and Age | The magnitude and timing of the edematous response can vary between strains and with the age and weight of the animals. |
Issue 3: Inconsistent Results in Nociceptive Testing (von Frey and Hargreaves Tests)
Symptoms:
-
High variability in paw withdrawal thresholds or latencies within and between animals.
-
Animals not responding to the stimulus or showing exaggerated responses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Acclimatization | Allow animals to habituate to the testing room for at least 30-60 minutes before placing them in the testing chambers.[13][14] Allow another 15-30 minutes for them to acclimate to the chambers before starting the test.[13][15] |
| Environmental Distractions | Conduct testing in a quiet, dimly lit room to minimize distractions.[8][16] |
| Inconsistent Stimulus Application | Von Frey: Apply filaments to the same area of the plantar surface of the paw each time.[17] Ensure the filament is bent for the correct duration. Consider using an electronic von Frey apparatus for more consistent force application.[16][17] Hargreaves: Position the radiant heat source directly under the center of the paw.[13][15] Ensure the glass surface is clean, as dirt or urine can affect the temperature.[15] |
| Experimenter Bias | The experimenter should be blinded to the treatment groups to avoid unconscious bias in scoring responses. |
| Cut-off Times | Use a consistent cut-off time for the Hargreaves test (e.g., 20 seconds) to prevent tissue damage.[13] |
| Voluntary Movements | Distinguish between a reflexive withdrawal and voluntary movements. A true pain response is often followed by licking or shaking of the paw.[13] |
Data Presentation
Table 1: Impact of Housing Density on Physiological and Behavioral Parameters in Mice
| Parameter | Housing Density | C57BL/6J Mice | BALB/cByJ Mice | DBA/2J Mice |
| Adrenal Weight | Increased | Decreased[4][6] | Decreased | Decreased[4] |
| Heart Rate | Increased | Decreased[4][6] | No Significant Effect | No Significant Effect |
| Body Weight | Increased | No Significant Effect | No Significant Effect | No Significant Effect[2] |
| Aggression | Increased | No Significant Effect | No Significant Effect | Increased Fighting[2] |
| Alopecia | Increased | Increased[2] | No Significant Effect | No Significant Effect |
This table summarizes general trends observed in studies. The magnitude of the effect can vary depending on the specific experimental conditions.
Table 2: Pro-inflammatory Cytokine Levels in the Hind Paw Tissue of Mice 3 Days Post-CFA Injection
| Cytokine | Control Group (pg/mL) | CFA Group (pg/mL) | Ponicidin Treated CFA Group (pg/mL) |
| IL-1β | ~25 | ~150 | ~75[18] |
| IL-6 | ~50 | ~300 | ~150[18] |
| TNF-α | ~40 | ~250 | ~125[18] |
Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia, mechanical allodynia, and paw edema.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Sterile saline
-
1 mL syringes with 27-30 gauge needles
-
Rodents (rats or mice) of a specified strain, sex, and age
-
Anesthetic (if required by institutional guidelines)
-
Behavioral testing equipment (e.g., von Frey filaments, Hargreaves apparatus)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Baseline Nociceptive Testing: Perform baseline measurements for mechanical and thermal sensitivity for at least two days prior to CFA injection to ensure stable readings.
-
CFA Preparation: Thoroughly mix the CFA vial by vortexing to ensure a uniform suspension of the mycobacteria. Draw the CFA into a syringe and mix it with an equal volume of sterile saline by repeatedly drawing and expelling the mixture until a stable, milky-white emulsion is formed.[9]
-
CFA Injection:
-
Briefly restrain the animal. Anesthesia is typically not required for this brief procedure but follow institutional guidelines.
-
Inject the prepared CFA emulsion (e.g., 100-150 µL for rats, 20-30 µL for mice) subcutaneously into the plantar surface of the hind paw.[10][19]
-
The contralateral paw can be injected with saline to serve as a control.
-
-
Post-Injection Monitoring: Monitor the animals for signs of distress and the development of inflammation (redness, swelling). Paw edema typically develops within hours and peaks around 24-72 hours.[19]
-
Nociceptive Testing:
-
Assess mechanical allodynia using von Frey filaments at various time points post-CFA (e.g., 1, 3, 5, 7, and 14 days).
-
Assess thermal hyperalgesia using the Hargreaves test at the same time points.
-
A significant decrease in paw withdrawal threshold (von Frey) or latency (Hargreaves) in the ipsilateral paw compared to baseline and the contralateral paw indicates the development of inflammatory pain.[19]
-
Carrageenan-Induced Paw Edema Model
Objective: To induce an acute and reproducible inflammatory response for the evaluation of anti-inflammatory compounds.
Materials:
-
Lambda-carrageenan
-
Sterile saline
-
1 mL syringes with 27-30 gauge needles
-
Rodents (rats or mice)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week.
-
Baseline Paw Volume Measurement: Measure the baseline volume or thickness of the hind paw that will be injected.
-
Carrageenan Preparation: Prepare a 1% (w/v) solution of carrageenan in sterile saline. Ensure it is well-dissolved.
-
Carrageenan Injection:
-
Administer the test compound at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).
-
Inject 100 µL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[20]
-
Inject an equal volume of saline into the left hind paw to serve as a control.
-
-
Paw Edema Measurement:
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.
-
Compare the paw edema in the treated groups to the vehicle control group to determine the anti-inflammatory effect of the test compound.
-
Mandatory Visualizations
Caption: Inflammatory pain signaling pathway.
Caption: General experimental workflow for preclinical inflammatory pain studies.
Caption: Troubleshooting decision tree for high variability.
References
- 1. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 2. Effects of Housing Density in Five Inbred Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Varied Housing Density on a Hybrid Mouse Strain Followed for 20 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cage density on inbred mice [jax.org]
- 5. Interactions Between Housing Density and Ambient Temperature in the Cage Environment: Effects on Mouse Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological effects of housing density on C57BL/6J mice over a 9-month period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forum.painresearcher.net [forum.painresearcher.net]
- 8. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 10. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. protocols.io [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK-269984B and Other EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonist GSK-269984B against other notable EP1 receptor antagonists. The information is compiled from preclinical studies and is intended to offer a comparative perspective on their potential therapeutic applications in various disease models.
Introduction to EP1 Receptor Antagonism
The EP1 receptor, a G-protein coupled receptor, is activated by its endogenous ligand, prostaglandin E2 (PGE2). This activation triggers a signaling cascade that is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Consequently, the development of selective EP1 receptor antagonists is a promising avenue for therapeutic intervention in a range of diseases. This guide focuses on the comparative efficacy of this compound and other key EP1 receptor antagonists based on available preclinical data.
EP1 Receptor Signaling Pathway
Upon binding of PGE2, the EP1 receptor couples to the Gq alpha subunit of its associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.
EP1 Receptor Signaling Cascade.
Comparative Efficacy Data
While direct head-to-head comparative studies are limited, this section summarizes the available preclinical efficacy data for this compound and other prominent EP1 receptor antagonists in various animal models. It is important to note that the differing experimental models and conditions preclude a direct comparison of potency between these compounds.
This compound (GSK269984A) in Inflammatory Pain
GSK269984A, the free acid form of this compound, has demonstrated efficacy in preclinical models of inflammatory pain.[1]
| Compound | Animal Model | Key Findings | Reference |
| GSK269984A | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain | Dose-dependent reversal of hypersensitivity with an ED₅₀ of 2.6 mg/kg (oral administration).[1] | [1] |
| GSK269984A | Rat model of chronic inflammatory joint pain | Efficacious following 5 days of oral dosing with an ED₅₀ of approximately 3 mg/kg.[1] | [1] |
| GSK269984A | Rat model of chronic inflammatory joint pain | At 10 mg/kg, achieved full reversal of hypersensitivity, equivalent to the efficacy of rofecoxib.[1] | [1] |
Other EP1 Receptor Antagonists in Various Preclinical Models
Several other EP1 receptor antagonists have been evaluated in a range of disease models, demonstrating the therapeutic potential of targeting this receptor.
| Compound | Animal Model | Key Findings | Reference |
| ONO-8711 | Rat Chronic Constriction Injury (CCI) model of neuropathic pain | Oral administration significantly reduced hyperalgesia and allodynia.[2] | [2] |
| Rat model of postoperative pain | Peripherally administered ONO-8711 inhibited incision-induced mechanical hyperalgesia.[3] | [3] | |
| SC-19220 | Mouse Unilateral Ureteral Obstruction (UUO) model of renal fibrosis | Attenuated UUO-induced fibrogenesis, reducing the protein expression of fibronectin and α-smooth muscle actin.[4][5] | [4][5] |
| GW848687X | Models of inflammatory pain | Demonstrated an excellent profile in models of inflammatory pain. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of EP1 receptor antagonists.
In Vitro Efficacy Assessment
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the EP1 receptor.
References
- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alspi.com [alspi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to EP1 Receptor Antagonists: GSK-269984B and ONO-8711 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective antagonists of the Prostaglandin E2 receptor subtype 1 (EP1), GSK-269984B and ONO-8711, with a focus on their evaluation in preclinical models of pain. While both compounds target the same receptor, offering a potential therapeutic avenue for pain relief, the available preclinical data positions them in different, non-comparative contexts of pain pathophysiology. This document summarizes the existing evidence, details the experimental methodologies employed in key studies, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
This compound and ONO-8711 are both potent and selective antagonists of the EP1 receptor, a key player in the signaling cascade of pain and inflammation. ONO-8711 has demonstrated significant efficacy in a well-established animal model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model in rats, where it has been shown to alleviate both mechanical allodynia and thermal hyperalgesia.
In contrast, publicly available preclinical data for this compound (and its closely related analogue, GSK-269984A) in the context of neuropathic pain is not available. The development focus for the GSK compounds, as indicated by published studies, has been on inflammatory pain, with demonstrated efficacy in the rat Complete Freund's Adjuvant (CFA) model.
Therefore, a direct comparison of this compound and ONO-8711 in neuropathic pain models is not possible based on the current body of scientific literature. This guide will present the available data for each compound within its studied indication, providing a parallel rather than a head-to-head comparison.
Mechanism of Action: Targeting the EP1 Receptor in Pain Signaling
Both this compound and ONO-8711 exert their pharmacological effects by blocking the EP1 receptor, which is a G-protein coupled receptor for prostaglandin E2 (PGE2). In the context of pain, particularly neuropathic and inflammatory pain, the signaling pathway involving PGE2 and the EP1 receptor is a critical component of peripheral and central sensitization.
Upon tissue injury or inflammation, the production of PGE2 is significantly increased. PGE2 then binds to EP1 receptors on nociceptive sensory neurons. This binding activates a Gq-protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration and the activation of protein kinase C (PKC) by DAG lead to the sensitization of ion channels, such as TRPV1 and voltage-gated sodium channels. This sensitization lowers the activation threshold of nociceptors, resulting in a heightened perception of pain (hyperalgesia) and the experience of pain from normally non-painful stimuli (allodynia). By antagonizing the EP1 receptor, this compound and ONO-8711 inhibit this signaling cascade, thereby reducing neuronal hyperexcitability and mitigating pain.
Figure 1: Simplified signaling pathway of the EP1 receptor in nociceptors.
Preclinical Efficacy of ONO-8711 in a Neuropathic Pain Model
A key study investigated the effect of ONO-8711 in the Chronic Constriction Injury (CCI) model in rats, a widely used model of neuropathic pain that mimics symptoms such as hyperalgesia and allodynia.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to nerve compression and subsequent development of neuropathic pain behaviors.
Figure 2: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four ligatures are loosely tied around the nerve with about 1 mm spacing. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb. The incision is then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days and are assessed at various time points post-surgery.
Behavioral Assays
Mechanical Allodynia (von Frey Test):
-
Apparatus: Rats are placed in individual plexiglass chambers on an elevated mesh floor.
-
Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A lower withdrawal threshold indicates increased mechanical sensitivity (allodynia).
Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: A radiant heat source is positioned under the glass floor of the testing chamber.
-
Procedure: The heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A shorter paw withdrawal latency indicates increased sensitivity to heat (thermal hyperalgesia).
Quantitative Data for ONO-8711 in the CCI Model
The following table summarizes the key findings from a study evaluating ONO-8711 in the rat CCI model.[1]
| Parameter | Treatment Group | Result | Significance |
| Mechanical Allodynia | ONO-8711 (oral administration, days 8-14 post-CCI) | Significant reduction in mechanical allodynia on day 15 | p < 0.05 |
| Thermal Hyperalgesia | ONO-8711 (oral administration, days 8-14 post-CCI) | Significant reduction in thermal hyperalgesia on day 15 | p < 0.05 |
| c-fos Expression | ONO-8711 (oral administration, days 8-14 post-CCI) | Significant reduction in c-fos positive cells in the spinal cord | p < 0.05 |
| Acute Dosing | Single oral dose of ONO-8711 on day 8 post-CCI | Significant reduction in hyperalgesia and allodynia at 1 and 2 hours post-dose | p < 0.05 |
| Duration of Action (Acute) | Single oral dose of ONO-8711 on day 8 post-CCI | Efficacy not observed at 24 hours post-dose | - |
Preclinical Evaluation of this compound in a Pain Model
As previously stated, there is a lack of published data on the efficacy of this compound in neuropathic pain models. However, information is available for the related compound GSK-269984A in a model of inflammatory pain.
Experimental Protocol: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is a widely used model of persistent inflammatory pain.
Detailed Methodology:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the rat's hind paw induces a localized and persistent inflammation.
-
Development of Pain: This inflammation leads to the development of thermal hyperalgesia and mechanical allodynia in the injected paw, typically within hours and lasting for several days to weeks.
-
Drug Administration and Behavioral Testing: GSK-269984A was administered orally, and its effect on pain behaviors was assessed using tests similar to those described for the CCI model (von Frey and Hargreaves tests).
Quantitative Data for GSK-269984A in the CFA Model
| Parameter | Treatment Group | Result |
| Mechanical Hypersensitivity | GSK-269984A (oral administration) | Dose-dependent reversal of hypersensitivity |
| Efficacy | GSK-269984A (10 mg/kg, p.o.) | Full reversal of hypersensitivity |
Comparison and Future Directions
The available data indicate that both ONO-8711 and this compound are potent EP1 receptor antagonists. ONO-8711 has demonstrated clear efficacy in a preclinical model of neuropathic pain, suggesting its potential as a therapeutic for this indication. The data for GSK-269984A in an inflammatory pain model also supports the role of EP1 antagonism in pain relief.
A significant gap in the literature is the absence of studies directly comparing these two compounds in the same pain model, and particularly, the lack of data for this compound in neuropathic pain models. Future preclinical research should aim to address these gaps to provide a clearer understanding of the relative efficacy and potential of these two EP1 antagonists. Such studies would be invaluable for guiding the clinical development of this class of analgesics for neuropathic pain.
References
Head-to-Head Comparison: GSK-269984B and SC-19220 for EP1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the EP1 receptor antagonists GSK-269984B and SC-19220, complete with comparative performance data, detailed experimental protocols, and signaling pathway visualizations.
In the landscape of selective antagonists for the prostaglandin E2 receptor subtype 1 (EP1), this compound and SC-19220 have emerged as critical research tools. Both compounds offer a means to investigate the role of the EP1 receptor in various physiological and pathological processes, including inflammatory pain, neuroinflammation, and cancer. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and methodologies to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance Analysis
A direct comparison of the in vitro potency of this compound and SC-19220 reveals a significant difference in their affinity for the human EP1 receptor. This compound, also referred to as GSK269984A in some literature, demonstrates substantially higher potency.
| Compound | Parameter | Value | Species | Assay Type |
| This compound | pIC50 | 7.9 | Human | [³H]-PGE₂ Binding Assay |
| IC50 | ~12.6 nM | Human | (Calculated from pIC50) | |
| SC-19220 | IC50 | 6.7 µM | Human | [³H]-PGE₂ Binding Assay |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 for this compound was calculated from the reported pIC50 of 7.9 for comparison.
Mechanism of Action and Signaling Pathway
Both this compound and SC-19220 are competitive antagonists of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand, prostaglandin E2 (PGE2), the EP1 receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.
GSK-269984B: A Comparative Analysis of its Selectivity Against Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK-269984B, a potent antagonist of the prostaglandin E2 receptor 1 (EP1), against other human prostanoid receptors. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in evaluating its potential for targeted therapeutic applications.
Selectivity Profile of this compound
This compound is the sodium salt of the active free acid, GSK-269984A. Pharmacological data primarily refers to GSK-269984A. It has been identified as a potent and selective antagonist of the human EP1 receptor.[1][2] While a complete quantitative dataset of its activity against all other prostanoid receptors is not publicly available in a single source, existing literature provides a strong indication of its selectivity.
A study on the human microdose evaluation of GSK-269984A reported that the compound exhibits a 100- to 10,000-fold selectivity for the EP1 receptor over other key prostaglandin targets.[1] However, the same study noted that it demonstrates poor selectivity over the thromboxane A2 (TP) receptor.[1]
The available quantitative data for GSK-269984A's activity against the human EP1 receptor is a pIC50 of 7.9, as determined by a [3H]-PGE2 binding assay in Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor.[3][4]
Table 1: Comparative Selectivity of GSK-269984A Against Human Prostanoid Receptors
| Prostanoid Receptor | Ligand | Assay Type | Cell Line | Potency (pIC50) | Selectivity vs. EP1 | Reference |
| EP1 | GSK-269984A | [3H]-PGE2 Binding | CHO | 7.9 | - | [3][4] |
| EP2 | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| EP3 | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| EP4 | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| DP1 | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| FP | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| IP | GSK-269984A | Not Specified | Not Specified | Data Not Available | High (Implied) | [1] |
| TP | GSK-269984A | Not Specified | Not Specified | Data Not Available | Poor | [1] |
Note: "High (Implied)" indicates that while specific quantitative data is not available, literature suggests a selectivity of 100- to 10,000-fold over these receptors.
Experimental Protocols
The selectivity of this compound against other prostanoid receptors is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., GSK-269984A) to displace a radiolabeled ligand that is known to bind to a specific prostanoid receptor.
1. Cell Culture and Membrane Preparation:
-
Stably transfected cell lines (e.g., HEK-293 or CHO) expressing a single human prostanoid receptor subtype (EP1, EP2, EP3, EP4, DP1, FP, IP, or TP) are cultured under appropriate conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors).
-
A specific amount of the cell membrane preparation.
-
A range of concentrations of the unlabeled test compound (GSK-269984A).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the specific receptor.
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The results are often expressed as pIC50 (-log IC50) or pKi (-log Ki).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of the prostanoid receptors and a typical experimental workflow for determining compound selectivity.
Caption: General signaling pathways of human prostanoid receptors.
Caption: Workflow for determining the selectivity profile of a compound.
References
- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validating Target Engagement of GSK-269984B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-269984B, a selective EP1 receptor antagonist, with other experimental compounds targeting the same receptor. The focus is on methodologies for validating in vivo target engagement, a critical step in the preclinical development of novel therapeutics for inflammatory pain and other conditions mediated by the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). While specific in vivo target engagement data for this compound is not extensively published, this guide synthesizes available information and presents established protocols for assessing the efficacy of EP1 antagonists in a preclinical setting.
Comparison of EP1 Receptor Antagonists
The following table summarizes key data for this compound and selected alternative EP1 receptor antagonists. This information is compiled from various preclinical studies and highlights the landscape of compounds available for research in this area.
| Compound | Target | In Vitro Potency | In Vivo Efficacy Models | Key Findings & References |
| This compound (GSK269984A) | EP1 Receptor Antagonist | Nanomolar activity at the human EP1 receptor.[1] | Preclinical models of inflammatory pain.[2][3] | Potent and selective EP1 antagonist. A human microdose study has been conducted to evaluate its pharmacokinetics.[1] |
| SC-19220 | EP1 Receptor Antagonist | Not specified in the provided results. | Unilateral Ureteral Obstruction (UUO) model of renal fibrosis in mice.[4] | Mitigates both early and late-stage renal fibrosis by reducing the expression of fibronectin and collagen.[4] |
| ONO-8711 | EP1 Receptor Antagonist | Not specified in the provided results. | NMDA-mediated excitotoxicity in neuronal cultures.[5] | Demonstrates neuroprotective effects by inhibiting EP1-mediated neuronal death.[5] |
| ONO-8713 | EP1 Receptor Antagonist | Not specified in the provided results. | Pentylenetetrazole-induced seizures in mice; Prostate cancer animal model.[6] | Suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis.[6] Attenuates seizures and prevents the PTZ-induced decrease of Na+, K+-ATPase activity.[7] |
| SC51089 | EP1 Receptor Antagonist | Not specified in the provided results. | NMDA-mediated excitotoxicity in neuronal cultures. | Exhibits neuroprotective properties against excitotoxic neuronal death.[5] |
| AR-13324 (Netarsudil) | Rho-kinase (ROCK) inhibitor (alternative mechanism for related pathologies) | Not specified in the provided results. | Ex vivo corneal wound closure model.[8] | Promotes cellular adherence and proliferation of human corneal endothelial cells, comparable to Y-27632.[8] |
Experimental Protocols for In Vivo Target Engagement
Validating that a compound engages its intended target in vivo is crucial. For EP1 receptor antagonists, this can be achieved through several experimental approaches.
Agonist-Induced Pharmacodynamic Response Model
This protocol assesses the ability of an antagonist to block a physiological response induced by a selective EP1 agonist.
Objective: To determine the in vivo potency and duration of action of an EP1 antagonist by measuring its ability to inhibit an EP1-agonist induced physiological response, such as a change in blood pressure.
Materials:
-
This compound or alternative EP1 antagonist
-
Selective EP1 receptor agonist (e.g., 17-phenyl trinor PGE2)[4]
-
Anesthetized mice
-
Cannulated carotid artery and jugular vein for blood pressure monitoring and substance administration, respectively[9]
-
Data acquisition system for continuous blood pressure monitoring
Procedure:
-
Animal Preparation: Anesthetize mice and surgically implant catheters into the left common carotid artery (for blood pressure measurement) and the right jugular vein (for intravenous administration).[9]
-
Baseline Measurement: Allow the animals to stabilize and record baseline mean arterial pressure (MAP).
-
Antagonist Administration: Administer this compound or a vehicle control via an appropriate route (e.g., subcutaneous, oral).[9]
-
Agonist Challenge: At various time points after antagonist administration (e.g., 30, 60, 120, 240 minutes), administer an intravenous bolus of the EP1 agonist to induce a pressor response.[9]
-
Data Analysis: Measure the peak increase in MAP following each agonist challenge. Calculate the percentage inhibition of the agonist response at each time point for the antagonist-treated group compared to the vehicle-treated group.
Biomarker Modulation in a Disease Model
This protocol evaluates target engagement by measuring the modulation of downstream biomarkers in a relevant disease model.
Objective: To confirm target engagement of an EP1 antagonist by assessing its effect on downstream signaling molecules or pathological markers in a disease model where the EP1 receptor is implicated.
Materials:
-
This compound or alternative EP1 antagonist
-
Animal model of disease (e.g., UUO model for renal fibrosis)[4]
-
Reagents for tissue homogenization and protein extraction
-
Antibodies for Western blotting (e.g., anti-fibronectin, anti-collagen 1a1, anti-αSMA)[4]
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
LC-MS/MS for prostanoid analysis[10]
Procedure:
-
Induction of Disease Model: Induce the disease in the animals according to established protocols (e.g., surgical ligation of the ureter for the UUO model).[4]
-
Treatment: Administer this compound or vehicle to the animals for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., kidneys).
-
Biomarker Analysis:
-
Western Blotting: Homogenize a portion of the tissue, extract proteins, and perform Western blotting to quantify the expression levels of key fibrosis markers like fibronectin and collagen.[4]
-
qPCR: Extract RNA from another portion of the tissue and perform qPCR to measure the mRNA levels of the target genes.
-
LC-MS/MS: Analyze tissue or plasma samples to measure the levels of PGE2 and other relevant prostanoids.[10]
-
-
Data Analysis: Compare the levels of the biomarkers in the antagonist-treated group to the vehicle-treated group to determine the extent of target engagement and downstream pathway modulation.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the EP1 signaling pathway and a typical in vivo target engagement workflow.
References
- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new chemical leads for selective EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostanoid signaling in retinal cells elicits inflammatory responses relevant to early-stage diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GSK-269984B: A Comparative Guide to G-Protein Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. GSK-269984B, a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1), has emerged as a valuable probe for investigating the role of this receptor in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.
This compound is the free acid form of the sodium salt GSK269984A. In preclinical studies, GSK269984A has demonstrated efficacy in models of inflammatory pain. A key aspect of its pharmacological profile is its selectivity for the EP1 receptor over other prostanoid receptors and a wider panel of GPCRs.
Quantitative Analysis of Cross-Reactivity
To facilitate a clear comparison, the following tables summarize the in vitro potency and selectivity of GSK269984A against a panel of human prostanoid receptors and other GPCRs.
Table 1: Potency of GSK269984A at the Human EP1 Receptor
| Assay Type | Parameter | Value (nM) |
| [³H]-PGE₂ Radioligand Binding | pKi | 8.7 |
| Intracellular Calcium Mobilization (FLIPR) | pA₂ | 8.4 |
Table 2: Selectivity Profile of GSK269984A against Human Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. EP1 (Binding) |
| EP1 | [³H]-PGE₂ Binding | pKi | 8.7 | - |
| EP2 | [³H]-PGE₂ Binding | pKi | < 5 | > 10,000 |
| EP3 | [³H]-PGE₂ Binding | pKi | < 5 | > 10,000 |
| EP4 | [³H]-PGE₂ Binding | pKi | < 5 | > 10,000 |
| DP1 | [³H]-PGD₂ Binding | pKi | < 5 | > 10,000 |
| FP | [³H]-PGF₂α Binding | pKi | < 5 | > 10,000 |
| IP | [³H]-Iloprost Binding | pKi | < 5 | > 10,000 |
| TP | [³H]-SQ29548 Binding | pKi | 6.7 | 100 |
As the data indicates, GSK269984A demonstrates high selectivity for the EP1 receptor over other prostanoid receptor subtypes, with the exception of the thromboxane A2 (TP) receptor, where it displays a 100-fold lower affinity.
Further screening assays revealed no significant off-target activity for GSK269984A.[1] While the comprehensive list of all screened GPCRs is not publicly available, the compound is widely regarded as a selective EP1 antagonist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of GSK269984A for the human EP1 receptor and a panel of other human prostanoid receptors.
Protocol:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP1, EP2, EP3, EP4, DP1, FP, IP, or TP receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Incubation: Membranes were incubated with a fixed concentration of the respective radioligand ([³H]-PGE₂, [³H]-PGD₂, [³H]-PGF₂α, [³H]-Iloprost, or [³H]-SQ29548) and a range of concentrations of GSK269984A.
-
Equilibrium: The incubation was carried out for 60 minutes at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: The amount of radioactivity retained on the filters was determined by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis was used to determine the IC₅₀ values, which were then converted to pKi values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
Objective: To determine the functional antagonist potency (pA₂) of GSK269984A at the human EP1 receptor.
Protocol:
-
Cell Culture: CHO cells stably expressing the human EP1 receptor were seeded into 384-well black-walled, clear-bottomed plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Various concentrations of GSK269984A were added to the wells and incubated for 15 minutes.
-
Agonist Stimulation: The plate was then transferred to a Fluorometric Imaging Plate Reader (FLIPR). An EC₈₀ concentration of the EP1 receptor agonist, prostaglandin E₂, was added to stimulate the cells.
-
Signal Detection: Changes in intracellular calcium concentration were monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The antagonist effect of GSK269984A was quantified by measuring the inhibition of the agonist-induced calcium response. The pA₂ value was calculated using the Schild equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the EP1 receptor and the general workflow for assessing GPCR cross-reactivity.
References
A Comparative Guide to the In Vitro Potency of GSK-269984A and Alternative EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of GSK-269984A, a selective antagonist of the Prostaglandin E2 Receptor 1 (EP1), with other commercially available EP1 receptor antagonists. The information presented is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies on the EP1 signaling pathway and its role in various physiological and pathological processes, particularly in pain and inflammation.
Introduction to GSK-269984A and the EP1 Receptor
GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 Receptor subtype 1 (EP1), with a reported pIC50 of 7.9. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gq alpha subunit. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration triggers various downstream cellular responses. The EP1 receptor is implicated in the modulation of pain, inflammation, and other physiological processes, making it an attractive therapeutic target.
In Vitro Potency Comparison of EP1 Receptor Antagonists
The following table summarizes the in vitro potency of GSK-269984A and a selection of alternative EP1 receptor antagonists. It is important to note that the reported values may originate from different experimental setups, cell lines, and assay conditions, which can influence the apparent potency. Therefore, this table should be used as a comparative guide rather than a definitive ranking.
| Compound Name | Target(s) | Potency (pIC50) | Potency (IC50/Ki) | Assay Type | Cell Line/Tissue |
| GSK-269984A | EP1 | 7.9 | - | [3H]-PGE2 Binding Assay | CHO cells (human EP1) |
| ONO-8711 | EP1 | - | Ki: 0.6 nM | Not specified | Human EP1 |
| ONO-8713 | EP1 | pKi: 9.5 | - | Not specified | Mouse EP1 |
| SC-19220 | EP1 | - | IC50: 6.7 µM | [3H]-PGE2 Displacement | Cloned human EP1 |
| GW848687X | EP1 | - | - | Not specified | Not specified |
| EP1-antagonist-1 | EP1 | pIC50: 9.88 | pKi: 9.31 | Binding / FLIPR | Not specified |
| AH6809 | EP1, EP2 | - | - | Not specified | Not specified |
Experimental Protocols
Radioligand Binding Assay for EP1 Receptor
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the EP1 receptor, providing a measure of its binding affinity.
a. Membrane Preparation:
-
Cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the test compound at various concentrations, a fixed concentration of a radiolabeled EP1 ligand (e.g., [3H]-PGE2), and the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled EP1 ligand.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
c. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The pIC50 is calculated as the negative logarithm of the IC50 value.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an EP1 receptor agonist.
a. Cell Preparation:
-
Cells endogenously or recombinantly expressing the EP1 receptor are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured to form a confluent monolayer.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer for a specific time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells.
c. Antagonist Incubation:
-
The dye-containing solution is removed, and the cells are washed with assay buffer.
-
The test antagonist at various concentrations is then added to the wells, and the plate is incubated for a predetermined time to allow the antagonist to bind to the receptors.
d. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or a similar instrument).
-
A baseline fluorescence reading is taken before the addition of an EP1 receptor agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
e. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response.
-
The data are plotted as the percentage of inhibition versus the log concentration of the antagonist.
-
The IC50 value is determined using non-linear regression analysis, and the pIC50 is calculated.
Visualizing the EP1 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of GSK-269984A.
Caption: Experimental workflows for determining in vitro potency of EP1 antagonists.
A Comparative Analysis of GSK-269984B and First-Generation EP1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel EP1 receptor antagonist, GSK-269984B, with established first-generation EP1 antagonists. The information presented herein is intended to assist researchers in evaluating the potential advantages of this compound in preclinical and clinical research for inflammatory pain and other EP1-mediated conditions.
Introduction to EP1 Receptor Antagonism
The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inflammatory pain. Upon activation by its endogenous ligand PGE2, the EP1 receptor couples to Gq proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations. This signaling pathway is implicated in neuronal sensitization and the perception of pain. Consequently, antagonists of the EP1 receptor are a promising therapeutic target for the development of novel analgesics.
First-generation EP1 antagonists, such as SC-19220 and ONO-8711, have been instrumental in validating the therapeutic potential of targeting the EP1 receptor. However, the development of next-generation antagonists like this compound aims to improve upon the potency, selectivity, and pharmacokinetic profiles of these earlier compounds.
Comparative Efficacy and Potency
The following table summarizes the available in vitro potency data for this compound and representative first-generation EP1 antagonists. Direct head-to-head comparative studies are limited; therefore, data from different sources are presented.
| Compound | Target | Assay Type | Species | Potency (pIC50) | Potency (Ki) | Citation |
| This compound (GSK269984A) | EP1 Receptor | Functional Assay | Human | 7.9 | - | [1] |
| ONO-8711 | EP1 Receptor | Binding Assay | Human | - | 0.6 nM (pKi 9.2) | [2] |
| SC-19220 | EP1 Receptor | Binding Assay | Human | - | 3162 nM (pKi 4.5) | [2] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Ki is the inhibitory constant, with a lower value indicating higher binding affinity.
Selectivity Profile
A critical attribute for any new therapeutic agent is its selectivity for the intended target over other related receptors, which can minimize off-target effects.
GSK-269984A has demonstrated a high degree of selectivity for the EP1 receptor over other prostanoid receptors. In vitro recombinant assay systems have shown the compound to be 100- to 10,000-fold selective for EP1 over other key prostaglandin targets[3]. However, it was noted to have poor selectivity over the thromboxane A2 (TP) receptor[3].
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a key determinant of its clinical utility. The following table summarizes available human pharmacokinetic data for GSK-269984A from a microdose study. Comprehensive human pharmacokinetic data for first-generation EP1 antagonists are not widely published.
| Parameter | GSK-269984A (100 µg oral dose) | GSK-269984A (100 µg IV dose) | Citation |
| Maximum Concentration (Cmax) | 1.8 ng/mL | 3.2 ng/mL | [3][4] |
| Time to Cmax (Tmax) | 0.5 - 1.5 h | End of 1h infusion | [3] |
| Area Under the Curve (AUC) | 9.8 ng·h/mL | 10.2 ng·h/mL | [3][4] |
| Elimination Half-life (t1/2) | 9.9 h | 8.2 h | [3] |
| Clearance (CL) | - | 9.8 L/h | [3][4] |
| Volume of Distribution (Vss) | - | 62.8 L | [3][4] |
| Absolute Oral Bioavailability | >94% | - | [3] |
The favorable pharmacokinetic profile of GSK-269984A in humans, including its high oral bioavailability and moderate half-life, suggests its potential for a clinically acceptable dosing regimen[3].
In Vivo Efficacy in Inflammatory Pain Models
The Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rodents is a widely used preclinical model to assess the efficacy of analgesic compounds. EP1-selective antagonists have been shown to be efficacious in models of inflammatory pain[3]. For instance, oral administration of the first-generation antagonist ONO-8711 has been demonstrated to significantly reduce hyperalgesia and allodynia in a rat model of chronic nerve constriction, a model of neuropathic pain[5]. While specific in vivo efficacy data for this compound in the CFA model from publicly available literature is limited, its high potency and favorable pharmacokinetic profile suggest it would be effective in such models.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a well-defined signaling cascade, as depicted in the following diagram.
Caption: EP1 Receptor Signaling Pathway leading to Neuronal Sensitization.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel EP1 antagonist like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
References
- 1. invivochem.net [invivochem.net]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Clinical Trial Data for EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of clinical trial data for Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists, offering an objective comparison of their performance with alternative therapies. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this promising class of therapeutic agents. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to EP1 Receptor Antagonists
The EP1 receptor, a G-protein coupled receptor, is one of four subtypes that mediate the diverse physiological and pathological effects of PGE2. Activation of the EP1 receptor is primarily linked to an increase in intracellular calcium concentration, a key signaling event implicated in a variety of disease processes including pain, inflammation, and carcinogenesis. Consequently, the development of selective EP1 receptor antagonists has emerged as a promising therapeutic strategy for a range of clinical indications. This guide will delve into the clinical and preclinical data for several investigational EP1 receptor antagonists, providing a comparative analysis to inform future research and development.
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a signaling cascade that culminates in various cellular responses. Understanding this pathway is crucial for appreciating the mechanism of action of EP1 antagonists.
Investigational EP1 Receptor Antagonists: A Data-Driven Comparison
This section reviews the available clinical and preclinical data for key investigational EP1 receptor antagonists.
ONO-8711
ONO-8711 is a selective EP1 receptor antagonist that has been investigated for its potential in neuropathic pain and cancer chemoprevention.
A study in a rat model of chronic constriction injury (CCI) of the sciatic nerve demonstrated the analgesic potential of ONO-8711.[1]
Table 1: Effect of ONO-8711 on Neuropathic Pain Behavior in Rats
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham | 15.2 ± 0.8 | 12.5 ± 1.1 |
| CCI + Vehicle | 4.5 ± 0.5 | 3.2 ± 0.4 |
| CCI + ONO-8711 (10 mg/kg) | 9.8 ± 0.7 | 7.9 ± 0.9 |
| CCI + ONO-8711 (30 mg/kg) | 12.1 ± 0.9 | 10.1 ± 1.0 |
| p < 0.05 compared to CCI + Vehicle |
Experimental Protocol: Chronic Constriction Injury (CCI) Model
ONO-8711 has also shown promise in preclinical models of breast and colon cancer.
Table 2: Chemopreventive Effects of ONO-8711 in a Rat Model of Breast Cancer [2]
| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |
| PhIP + Control Diet | 79 | 2.5 ± 0.4 |
| PhIP + ONO-8711 (400 ppm) | 62 | 1.8 ± 0.3 |
| PhIP + ONO-8711 (800 ppm) | 56 | 1.2 ± 0.2 |
| p < 0.05 compared to PhIP + Control Diet |
Experimental Protocol: PhIP-Induced Breast Cancer Model
Female Sprague-Dawley rats were administered the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to induce mammary tumors.[3] ONO-8711 was administered in the diet, and tumor development was monitored over several weeks.
Table 3: Chemopreventive Effects of ONO-8711 in a Rat Model of Colon Cancer [4][5]
| Treatment Group | Aberrant Crypt Foci (ACF)/Colon |
| AOM + Control Diet | 125 ± 15 |
| AOM + ONO-8711 (400 ppm) | 98 ± 12 |
| AOM + ONO-8711 (800 ppm) | 86 ± 10* |
| p < 0.05 compared to AOM + Control Diet |
Experimental Protocol: AOM-Induced Aberrant Crypt Foci (ACF) Model
Male F344 rats were treated with the colon carcinogen azoxymethane (AOM) to induce the formation of ACF, which are preneoplastic lesions.[6][7] ONO-8711 was provided in the diet, and the number of ACF in the colon was quantified at the end of the study.
GSK269984A
GSK269984A is another selective EP1 receptor antagonist that has been evaluated in early clinical development.
A human microdose study was conducted to evaluate the pharmacokinetic profile of GSK269984A.[8]
Table 4: Pharmacokinetic Parameters of GSK269984A in Healthy Volunteers (100 µg microdose) [8]
| Parameter | Intravenous Administration | Oral Administration |
| Cmax (ng/mL) | 3.2 ± 0.8 | 1.8 ± 0.5 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng·h/mL) | 10.2 ± 2.1 | 9.8 ± 1.9 |
| t1/2 (h) | 8.2 ± 1.5 | - |
| Bioavailability (%) | - | ~96 |
Experimental Protocol: Human Microdose Study
Healthy male volunteers received a single 100 µg intravenous or oral dose of radiolabeled GSK269984A.[9][10][11][12] Blood samples were collected over 24 hours, and plasma concentrations of the parent drug were determined using accelerator mass spectrometry.
ONO-8539
ONO-8539 has been investigated for its potential to treat symptoms of gastroesophageal reflux disease (GERD).
A randomized, placebo-controlled clinical trial evaluated the effect of ONO-8539 on acid-induced heartburn in healthy volunteers.[13]
Table 5: Effect of ONO-8539 on Acid-Induced Heartburn [13]
| Parameter | Placebo | ONO-8539 (450 mg) |
| Time to first heartburn (min) | 5.7 ± 1.1 | 9.7 ± 1.5 |
| Total heartburn score (AUC) | 85.0 ± 10.6 | 56.5 ± 7.2 |
| p < 0.05 compared to Placebo |
A separate phase II study in patients with overactive bladder did not show a statistically significant difference from placebo for the primary endpoint of change in micturitions per 24 hours.[14]
Experimental Protocol: Acid Perfusion Test
Healthy volunteers underwent esophageal acid perfusion, where a hydrochloric acid solution was infused into the esophagus to induce heartburn.[13] The time to the first sensation of heartburn and the overall severity of symptoms were recorded.
SC-51089
SC-51089 is a selective EP1 antagonist that has been studied for its neuroprotective effects in preclinical models of stroke.
In a mouse model of focal cerebral ischemia, SC-51089 demonstrated a significant reduction in infarct volume.[15]
Table 6: Neuroprotective Effect of SC-51089 in a Mouse Model of Stroke [15]
| Treatment Group | Infarct Volume (% of hemisphere) |
| Vehicle | 45 ± 5 |
| SC-51089 (5 µg/kg) | 30 ± 4 |
| SC-51089 (10 µg/kg) | 22 ± 3 |
| SC-51089 (20 µg/kg) | 23 ± 4* |
| p < 0.05 compared to Vehicle |
Experimental Protocol: Focal Cerebral Ischemia Model
Comparison with Alternative Therapies
A key consideration for the development of EP1 receptor antagonists is their potential advantage over existing treatments.
Neuropathic Pain
First-line treatments for neuropathic pain include tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), as well as anticonvulsants like gabapentin and pregabalin.[16][17][18][19][20] While effective for some patients, these medications are often associated with dose-limiting side effects. Opioids are considered a second or third-line option due to the risk of tolerance and dependence.[17][19] EP1 receptor antagonists, with their targeted mechanism of action, may offer a better-tolerated alternative for the management of neuropathic pain.
Inflammatory Pain
Nonsteroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment for inflammatory pain.[21][22][23] They act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. However, non-selective NSAIDs can cause gastrointestinal side effects, while COX-2 selective inhibitors have been associated with cardiovascular risks. By selectively targeting the EP1 receptor, antagonists may provide anti-inflammatory and analgesic effects with an improved safety profile.
Cancer Chemoprevention
Current chemopreventive strategies for breast cancer include selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene.[24][25][26] For colorectal cancer, aspirin and other NSAIDs, including the COX-2 inhibitor celecoxib, have shown some efficacy in high-risk individuals.[24][25][26] The preclinical data for ONO-8711 suggest that EP1 receptor antagonism could be a novel approach for the chemoprevention of these and other cancers.
Conclusion
The clinical and preclinical data reviewed in this guide highlight the potential of EP1 receptor antagonists as a novel therapeutic class for a range of indications, including pain, GERD, and cancer. Their targeted mechanism of action offers the promise of improved efficacy and safety compared to some existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic utility of these compounds and to establish their place in the clinical armamentarium. The detailed experimental protocols and structured data presentation provided herein are intended to facilitate the design and interpretation of future studies in this exciting area of drug development.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Suppression of azoxymethane‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. Azoxymethane-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A microdose study of ¹⁴C-AR-709 in healthy men: pharmacokinetics, absolute bioavailability and concentrations in key compartments of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-human microdosing study | TRACER CRO [tracercro.com]
- 11. Phase-0 Microdosing Studies - THT - Translational Healthcare Technologies [tht.ac.uk]
- 12. Phase 0 - Microdosing strategy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel prostanoid EP1 receptor antagonist, ONO-8539, reduces acid-induced heartburn symptoms in healthy male volunteers: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II study on the efficacy and safety of the EP1 receptor antagonist ONO-8539 for nonneurogenic overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Best medications for nerve pain: Types, how they work, side effects [medicalnewstoday.com]
- 17. Pharmacotherapy for Neuropathic Pain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. buzzrx.com [buzzrx.com]
- 20. uspainfoundation.org [uspainfoundation.org]
- 21. Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory medicines (NSAIDs) | healthdirect [healthdirect.gov.au]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. cancercenter.com [cancercenter.com]
- 25. curetoday.com [curetoday.com]
- 26. oncolink.org [oncolink.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GSK-269984B
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the disposal of the ROCK inhibitor, GSK-269984B.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this compound must be handled and disposed of as a potentially hazardous chemical of unknown toxicity.[1] This precautionary approach is essential for minimizing risk to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1][4][5]
-
Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4][5]
-
Spill Management: In the event of a spill, treat it as a significant incident. Evacuate the immediate area and notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[1] Follow their specific procedures for hazardous chemical spills.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1][2]
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1][6]
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, weigh boats, tubes, and contaminated lab paper, in a designated hazardous solid waste container.[1] This container should be clearly labeled.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, diluted working solutions, and the initial solvent rinses of "empty" containers, must be collected in a designated hazardous liquid waste container.[1]
-
Ensure the liquid waste container is made of a chemically compatible material (e.g., glass or high-density polyethylene for organic solvents).[1]
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately if required by your institution.
-
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.[4][7][8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste." [4][9]
-
The label must include the full chemical name: "this compound." [4]
-
List all solvents and their approximate concentrations present in liquid waste containers.
-
Include the name of the Principal Investigator and the laboratory location.[1]
-
Indicate the date when waste was first added to the container.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated and secure SAA within your lab.[1] This area should be at or near the point of waste generation.[1]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[1][2]
-
Secondary Containment: Place primary waste containers within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][9]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or has reached your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup.[1][9]
-
Provide Information: Be prepared to provide EHS with all available information about the waste, including the chemical name and any other components in the container.[1]
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of a research chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptb.de [ptb.de]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling GSK-269984B
Essential Safety Protocols for Handling GSK-269984B
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for handling potent, novel research compounds in a laboratory setting and are intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new chemical entity.
Handling novel compounds like this compound, an EP1 receptor antagonist intended for research use, requires stringent safety measures to minimize exposure and ensure a safe laboratory environment.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. A risk assessment should be conducted to determine the potential for aerosol generation, splashing, and contamination.[2] The following table summarizes recommended PPE for various activities involving potent research compounds.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide maximum protection against exposure.[1][3] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Standard lab coat. - Chemical splash goggles. - Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Goggles offer superior protection against splashes compared to safety glasses.[3] |
| General Laboratory Operations | - Standard lab coat. - Safety glasses with side shields. - Nitrile gloves. | Basic PPE to protect against incidental contact and minor splashes when working with dilute solutions of the compound.[2] |
Operational Plan for Safe Handling and Disposal
A systematic workflow is essential for minimizing risk and preventing cross-contamination.
Handling Workflow:
-
Review Available Information: Although a specific SDS is unavailable, review any supplier information and literature for potential hazards.
-
Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions. Decontaminate all surfaces before and after use. Have a chemical spill kit readily accessible.
-
Don Appropriate PPE: Select and put on PPE according to the table above before beginning any work.
-
Perform the Experiment: Conduct all weighing, reconstitution, and handling of the compound within a containment device.
-
Decontamination: Thoroughly clean all equipment and work surfaces with an appropriate solvent or deactivating solution.
-
Doff PPE: Remove PPE in the correct sequence to avoid self-contamination.
-
Waste Segregation and Labeling: All disposable items that have come into contact with this compound, including gloves, pipette tips, and vials, should be considered hazardous waste.[1]
Disposal Plan:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed, and chemically compatible container. Dispose of through a certified hazardous waste management service. Do not pour down the drain or discard in regular trash.
-
Contaminated Labware: Collect items such as pipette tips, vials, and other disposables in a designated, puncture-resistant, and sealed container labeled as hazardous chemical waste.
-
Contaminated PPE: Place all used disposable PPE, such as gloves and lab coats, into a sealed bag or container labeled as hazardous waste.
-
Aqueous Waste: Collect all liquid waste containing the compound in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal guidelines.
Visual Guidance for Safe Handling
The following diagrams illustrate the recommended workflow for assessing the necessary personal protective equipment and the general operational plan for handling novel research compounds like this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step operational plan for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
